Bromoacetamido-PEG2-Azide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15BrN4O3 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C8H15BrN4O3/c9-7-8(14)11-1-3-15-5-6-16-4-2-12-13-10/h1-7H2,(H,11,14) |
InChI Key |
KQMMHVXOQNRZPX-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bromoacetamido-PEG2-azide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bromoacetamido-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoacetamido-PEG2-Azide is a heterobifunctional crosslinker designed for the sequential conjugation of biomolecules. Its architecture features a bromoacetamido group for selective alkylation of thiol-containing residues, such as cysteine, and a terminal azide (B81097) for bioorthogonal "click chemistry" reactions. A hydrophilic di-polyethylene glycol (PEG2) spacer enhances solubility and provides spatial separation between conjugated molecules. This guide details the core mechanism of action, provides key reaction parameters, outlines experimental protocols, and illustrates the reaction workflows for effective implementation in research and drug development.
Core Mechanism of Action
The utility of this compound lies in its two distinct reactive ends, enabling a two-step conjugation strategy. This approach allows for the precise and stable linking of two different molecules, typically a protein or peptide to another molecule functionalized with an alkyne group.
Step 1: Thiol Alkylation via the Bromoacetamido Group
The primary reaction involves the bromoacetamido moiety, which is a highly reactive electrophile that readily undergoes nucleophilic substitution.[1][2] It demonstrates high chemoselectivity for the thiol group (-SH) of cysteine residues within proteins and peptides.[3][4]
The mechanism proceeds via an SN2 reaction where the sulfur atom of a deprotonated thiol (thiolate) attacks the carbon atom bonded to the bromine. This action displaces the bromide ion, which is an excellent leaving group, resulting in the formation of a stable and irreversible thioether bond.[3]
Key characteristics of this reaction include:
-
pH Dependence: The reaction is most efficient at a slightly alkaline pH (typically 7.5-9.0).[5][6] In this range, the thiol group (pKa ≈ 8.5) is sufficiently deprotonated to the more nucleophilic thiolate anion (S-), significantly accelerating the rate of alkylation.[4][7]
-
Selectivity: While the bromoacetyl group is highly reactive towards thiols, it can show some reactivity towards other nucleophiles like histidine or lysine (B10760008) at higher pH values. However, by controlling the pH, high selectivity for cysteine can be achieved.[6]
-
Stability: The resulting thioether linkage is a robust covalent bond, stable under a wide range of physiological and experimental conditions.
The Role of the PEG2 Spacer
The di-polyethylene glycol (PEG2) linker serves several critical functions:
-
Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[5][8]
-
Flexibility and Spacing: The linker provides a flexible spacer arm between the two conjugated molecules. This separation can be crucial for maintaining the biological activity and proper folding of a conjugated protein by minimizing steric hindrance.
-
Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of biomolecules.
Step 2: Bioorthogonal Ligation via the Azide Group
Once the linker is covalently attached to the first molecule via the thiol-alkylation step, the terminal azide group becomes available for a second, independent reaction. The azide functional group is exceptionally stable and largely inert to biological molecules, making it an ideal handle for bioorthogonal chemistry.[9][10]
The most common application for the azide group is Click Chemistry .[1][2] This refers to a class of reactions that are highly efficient, specific, and can be performed in aqueous environments under mild conditions.[11] The two primary forms are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst.[12][13] The reaction is extremely efficient and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of copper catalysts in living systems, a metal-free version can be used.[11][13] This reaction employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts directly with the azide, driven by the release of ring strain.[11][14]
Quantitative Data and Reaction Parameters
The following table summarizes key quantitative parameters relevant to the two-step conjugation process. These values are compiled from studies of similar reactive groups and provide a general guideline for experimental design.
| Parameter | Thiol-Bromoacetamide Reaction | Azide-Alkyne Click Chemistry (CuAAC) |
| Optimal pH | 7.5 - 9.0[6] | 4.0 - 8.0[9] |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |
| Typical Temperature | 4°C to Room Temperature | Room Temperature |
| Required Reagents | Thiol-containing molecule, this compound | Azide-linked molecule, Alkyne-linked molecule, CuSO₄, Sodium Ascorbate (reducing agent), Ligand (e.g., THPTA)[9] |
| **Rate Constant (k₂) ** | ~10¹ - 10² M⁻¹s⁻¹ (pH dependent) | ~10³ - 10⁵ M⁻¹s⁻¹ |
| Bond Formed | Thioether | 1,2,3-Triazole |
| Bond Stability | High | Very High |
Detailed Experimental Protocols
Protocol: Cysteine-Directed Protein Labeling
This protocol provides a general framework for labeling a protein containing an accessible cysteine residue with this compound.
Materials:
-
Protein with a free cysteine residue (e.g., Antibody, Enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer, pH 8.0, containing 1-5 mM EDTA. (Note: Avoid buffers with primary amines like Tris if the second step involves NHS chemistry).
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.
-
Quenching Reagent: L-cysteine or 2-Mercaptoethanol.
-
Desalting column (e.g., PD-10) for purification.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to dissolve the linker.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: TCEP does not need to be removed before conjugation. If using DTT, it must be removed via a desalting column prior to adding the linker.
-
-
Linker Preparation:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess bromoacetamide linker. Incubate for 30 minutes.
-
-
Purification:
-
Remove the excess linker and reaction byproducts by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions. The resulting product is the azide-functionalized protein, ready for the next step.
-
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized protein to a molecule containing a terminal alkyne.
Materials:
-
Azide-functionalized protein (from Protocol 3.1)
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Prepare Click-Chemistry Cocktail:
-
In a microcentrifuge tube, combine the required volumes of CuSO₄ and THPTA ligand. Mix well. A 4:1 or 5:1 molar ratio of ligand to copper is common.
-
Add the Sodium Ascorbate to reduce Cu(II) to the active Cu(I) state. The solution may turn a faint yellow.
-
-
Conjugation Reaction:
-
To the azide-functionalized protein in the reaction buffer, add the alkyne-containing molecule (typically 2-10 fold molar excess).
-
Add the freshly prepared click-chemistry cocktail to the protein solution to initiate the reaction. Final concentrations are typically in the range of 0.1-1 mM Copper.
-
Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent alkyne.
-
-
Purification:
-
Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove the copper catalyst, excess reagents, and byproducts.
-
Mandatory Visualizations
Caption: Overall reaction scheme for this compound conjugation.
Caption: Experimental workflow for a two-step bioconjugation reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 932741-12-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Bromoacetamido-PEG2-acid, 1415800-44-0 | BroadPharm [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. 点击化学试剂概述 [sigmaaldrich.com]
- 11. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 12. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
The Dual-Action Connector: A Technical Guide to Bromoacetamido-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the bifunctional nature of Bromoacetamido-PEG2-Azide, a versatile heterobifunctional crosslinker pivotal in the advancement of bioconjugation, drug delivery, and the development of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Characteristics
This compound is a molecule engineered with two distinct reactive functional groups at opposite ends of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for a sequential and controlled conjugation of two different molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C8H15BrN4O3 | --INVALID-LINK-- |
| Molecular Weight | 295.1 g/mol | --INVALID-LINK-- |
| CAS Number | 932741-12-3 | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Storage Conditions | -20°C, protected from moisture | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | --INVALID-LINK-- |
The core of its functionality lies in its two terminal groups:
-
Bromoacetamido Group: This functional group is highly reactive towards nucleophiles, particularly the thiol (sulfhydryl) groups of cysteine residues in proteins and peptides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, forming a stable thioether bond.[1] The bromide ion serves as an excellent leaving group, facilitating a rapid and efficient conjugation.[1]
-
Azide (B81097) Group: The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[2] The azide group can react with terminal alkynes in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring.[2][3]
The short PEG2 spacer enhances the water solubility of the molecule and the resulting conjugate, which is often beneficial for biological applications.[4]
The Bifunctional Reaction Mechanism
The orthogonal reactivity of the bromoacetamido and azide groups allows for a two-step sequential conjugation strategy. This is a significant advantage as it prevents the formation of undesired homodimers and allows for the precise assembly of complex biomolecular architectures.
Quantitative Data on Reactivity
The efficiency of conjugation reactions is paramount in bioconjugate chemistry. The following tables summarize key quantitative data regarding the reactivity of the functional groups present in this compound.
Bromoacetamide-Thiol Reaction Kinetics
The reaction of the bromoacetamido group with thiols is known to be efficient and proceeds under mild conditions. The reaction rate is pH-dependent, with higher pH values leading to a faster reaction due to the increased concentration of the more nucleophilic thiolate anion.[5]
Table 2: Second-Order Rate Constants for Haloacetamide-Thiol Reactions
| Haloacetamide | Nucleophile | pH | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Chloroacetamide | Cysteine | 7.4 | 30 | 0.0959 |
| Bromoacetyl-functionalized molecule | Thiol-containing peptide | 6.5 | Not Specified | ~1 - 10 |
Data suggests that bromoacetamides react approximately one to two orders of magnitude faster than chloroacetamides with thiols.[1]
Table 3: pH Influence on Bromoacetamide Reactivity with Cysteine
| pH | Relative Reactivity | Selectivity for Cysteine |
| 6.5 | Moderate | High, as the thiol group is more readily deprotonated than amino groups. |
| 7.5-8.5 | Optimal | Good balance between high reaction rate and selectivity for cysteine over other nucleophilic residues like lysine (B10760008) and histidine. [5] |
| > 9.0 | High | Decreased, as other nucleophilic groups (e.g., lysine ε-amino group) become deprotonated and more reactive.[5] |
Azide-Alkyne Click Chemistry Efficiency
The choice between Copper(I)-catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry depends on the specific application, particularly the tolerance of the biomolecules to copper ions.
Table 4: Comparative Efficiency of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) ions | None (relies on ring strain of the alkyne) |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[6] | Slower than CuAAC, highly dependent on the cyclooctyne (B158145) structure.[6] |
| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity. | Excellent, widely used for live-cell labeling and in vivo studies.[6][7] |
| Alkyne Partner | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Efficiency in Proteomics | Often more powerful with higher protein identification.[8] | Can have higher background due to side reactions of the strained alkyne with thiols.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are generalized protocols for its use in bioconjugation.
Protocol for Thiol-Reactive Conjugation
This protocol describes the first step of the sequential conjugation: reacting the bromoacetamido group with a thiol-containing molecule (e.g., a protein with cysteine residues).
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5).
-
Quenching solution (e.g., 1 M N-acetylcysteine or β-mercaptoethanol).
-
Desalting column for purification.
Procedure:
-
Protein Preparation: If the protein buffer contains thiol-containing reagents (like DTT), they must be removed via dialysis or a desalting column into the reaction buffer.
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching: Add an excess of the quenching solution to react with any unreacted bromoacetamido groups.
-
Purification: Purify the resulting azide-functionalized protein using a desalting column to remove excess linker and quenching reagent.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or HPLC.
Protocol for Azide-Alkyne Click Chemistry (SPAAC)
This protocol outlines the second step: reacting the azide-functionalized intermediate with a molecule containing a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized molecule (from the previous step).
-
DBCO-functionalized molecule of interest.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation: Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the DBCO-functionalized molecule to the azide-functionalized molecule.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction is typically complete within this timeframe.
-
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted molecules.
-
Characterization: Characterize the final conjugate using methods like SDS-PAGE, MS, and HPLC to confirm successful conjugation and purity.[9]
Applications in Drug Development
The unique properties of this compound make it an invaluable tool in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADC development, this linker can be used to attach a cytotoxic drug to a monoclonal antibody. The bromoacetamido group can react with a cysteine residue on the antibody, and the azide group can be used to attach the drug via click chemistry.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the linker connecting the target protein binder and the E3 ligase ligand.
Stability and Selectivity
The thioether bond formed from the bromoacetamide-thiol reaction is highly stable under physiological conditions and is not prone to the retro-Michael reaction that can occur with maleimide-based conjugates.[10] The triazole linkage formed via click chemistry is also exceptionally stable. The selectivity of the bromoacetamide group for thiols can be optimized by controlling the reaction pH, typically between 7.5 and 8.5, to minimize off-target reactions with other nucleophilic amino acid residues.[5]
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its bifunctional nature, coupled with the high efficiency and orthogonality of its reactive groups, enables the precise construction of complex bioconjugates. A thorough understanding of its reactivity, optimal reaction conditions, and appropriate analytical techniques is essential for its successful implementation in the development of next-generation therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 932741-12-3 | BroadPharm [broadpharm.com]
- 4. Bromoacetamido-PEG2-acid, 1415800-44-0 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Bromoacetamido-PEG2-Azide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-Azide is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. Its architecture, featuring a bromoacetamide group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a terminal azide (B81097), enables the covalent linkage of molecules through distinct chemical reactions. The bromoacetamide moiety readily reacts with thiol groups, such as those on cysteine residues in proteins, while the azide group allows for attachment to alkyne-containing molecules via "click chemistry." Understanding the solubility and stability of this linker is paramount for its effective use in developing robust and reliable bioconjugates. This guide provides an in-depth overview of these critical characteristics.
Core Characteristics
The functionality of this compound is dictated by its three key components: the bromoacetamide group, the PEG2 spacer, and the azide terminus. The interplay of these groups defines the linker's behavior in various chemical environments.
Chemical Structure and Functional Groups
Caption: Diagram illustrating the functional components of the this compound linker.
Solubility Profile
The solubility of this compound is a critical parameter for its handling and reaction efficiency. The presence of the hydrophilic PEG2 spacer significantly influences its solubility in aqueous and organic media.[1][2]
Qualitative Solubility
| Solvent Class | Solvent | Solubility |
| Aqueous | Water, Buffers (e.g., PBS) | The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][3] Longer PEG chains are known to further increase hydrophilicity.[4] |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble.[4][5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble.[4][5] | |
| Dimethylacetamide (DMAC) | Soluble.[4][5] | |
| Acetonitrile (ACN) | Soluble.[5] | |
| Polar Protic | Methanol (MeOH) | Soluble.[4] |
| Nonpolar/Halogenated | Dichloromethane (DCM) | Soluble.[4][5] |
| Chloroform | Soluble.[4] | |
| Tetrahydrofuran (THF) | Soluble.[5] |
Note: For practical applications, it is recommended to prepare stock solutions in a dry organic solvent such as DMSO or DMF and then dilute into the desired aqueous reaction buffer.
Stability Characteristics
The stability of this compound and its resulting conjugates is a multi-faceted consideration, dependent on the integrity of each of its chemical moieties under various conditions such as pH, temperature, and the presence of other chemical species.
Stability of Functional Groups
Caption: Overview of the stability of the different chemical parts of the linker.
-
Bromoacetamide Group: This group is reactive towards nucleophiles, particularly thiols. For specific conjugation to cysteines, reactions are typically carried out at a pH greater than 8.0.
-
Thioether Bond (Post-conjugation): The thioether bond formed upon reaction of the bromoacetamide with a thiol is highly robust and stable under physiological conditions.[6] It is significantly less susceptible to exchange reactions with endogenous thiols compared to linkages formed by maleimide (B117702) chemistry.[6]
-
Amide Bond: The amide linkage within the molecule is exceptionally stable under physiological pH (approximately 7.4).[6]
-
PEG Spacer: The di-ethylene glycol spacer is hydrophilic and generally considered biochemically inert and stable.
-
Azide Group: The azide moiety is stable under a wide range of reaction conditions, making it suitable for subsequent click chemistry.[7] However, for in vivo applications, it's important to consider that azides can be slowly reduced by certain enzymes (e.g., cytochrome P450s) or reducing agents present in biological systems.[6]
Storage and Handling
For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): Dry, dark, at 0 - 4°C.[1]
-
Long-term (months to years): Dry, dark, at -20°C.[1]
It is typically shipped at ambient temperature as a non-hazardous chemical.[1] Similar PEGylated compounds are known to be hygroscopic, so it is advisable to minimize exposure to moisture.[8]
Experimental Protocols
While specific, validated protocols for this compound are proprietary to manufacturers, the following are generalized methodologies for assessing the solubility and stability of similar bifunctional linkers.
Protocol for Solubility Determination (Adapted from the Shake-Flask Method)
This method is considered a reliable way to determine the thermodynamic solubility of a compound.
Caption: A generalized experimental workflow for determining the solubility of the linker.
-
Materials: this compound, chosen solvents (e.g., water, PBS, DMSO), vials, shaker/agitator, centrifuge or syringe filters, analytical instrumentation (e.g., HPLC-UV).
-
Procedure: a. Add an excess amount of this compound to a known volume of the solvent in a sealed vial. b. Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. c. Separate the undissolved solid from the solution by centrifugation or filtration. d. Carefully collect a known volume of the supernatant. e. Dilute the supernatant if necessary and determine the concentration of the dissolved linker using a calibrated analytical method.
Protocol for Stability Assessment (pH and Temperature)
This protocol outlines a general approach to evaluating the stability of the linker under different conditions.
-
Materials: this compound, a range of buffers with different pH values (e.g., pH 4, 7.4, 9), temperature-controlled incubators, analytical instrumentation (e.g., HPLC-UV, LC-MS).
-
Procedure: a. Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO). b. Dilute the stock solution to a final known concentration in the different pH buffers. c. Aliquot the solutions into separate vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C). d. At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition and quench any potential degradation (e.g., by freezing or adding a quenching agent). e. Analyze the samples by a stability-indicating analytical method (e.g., HPLC) to quantify the amount of intact this compound remaining. f. The degradation rate can be determined by plotting the percentage of the remaining linker against time.
Conclusion
This compound is a versatile crosslinker with favorable solubility and stability profiles for many applications in bioconjugation. Its hydrophilic PEG spacer enhances aqueous solubility, while the robust nature of the amide and the resulting thioether bonds contribute to the stability of its conjugates. While the azide group is generally stable, its potential for in vivo reduction should be considered in the design of long-term applications. The provided technical information and generalized protocols serve as a valuable resource for researchers and drug developers in the effective application of this important chemical tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromoacetamido-PEG3-azide, 940005-81-2 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Bromoacetamido-PEG11-azide, 2172677-17-5 | BroadPharm [broadpharm.com]
- 6. Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay · GitLab [gitlab.developers.cam.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Core Features of Bromoacetamido-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bromoacetamido-PEG2-Azide, a heterobifunctional crosslinker pivotal in the advancement of bioconjugation, targeted drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Features of this compound
This compound is a versatile chemical tool engineered with three key components: a bromoacetamido group, a discrete two-unit polyethylene (B3416737) glycol (PEG2) spacer, and a terminal azide (B81097) group.[1][2] This strategic design allows for a sequential and controlled bioconjugation strategy, where each functional group plays a distinct and crucial role.
The bromoacetamido group serves as a thiol-reactive handle. It readily participates in nucleophilic substitution reactions with the sulfhydryl groups of cysteine residues in proteins and peptides, forming a stable thioether bond.[3] This reaction is highly efficient and provides a robust method for attaching the linker to a biomolecule of interest.
The terminal azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide moiety can react with alkyne-containing molecules, most commonly through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like DBCO or BCN.[1][2] This allows for the attachment of a second molecule, such as a therapeutic payload, a fluorescent dye, or another biomolecule.
The central PEG2 spacer is a short, hydrophilic chain composed of two ethylene (B1197577) glycol units. This spacer imparts several beneficial properties to the linker and the resulting conjugate.
The Pivotal Role of the PEG2 Spacer
The discrete PEG2 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to challenges with aggregation and solubility in aqueous environments. The hydrophilic nature of the PEG2 spacer increases the overall water solubility of the conjugate, improving its formulation, handling, and pharmacokinetic properties.[4]
-
Flexibility and Reduced Steric Hindrance: The PEG2 spacer provides a flexible linkage between the conjugated molecules. This flexibility can be critical for maintaining the biological activity of the protein or antibody by minimizing steric hindrance that might otherwise interfere with its target binding.
-
Biocompatibility: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, making it an ideal component for in vivo applications.[5]
The length of the PEG spacer is a critical parameter that can be optimized for specific applications. While longer PEG chains can further enhance solubility and circulation half-life, a shorter PEG2 spacer is often advantageous in maintaining a more compact and defined structure of the final conjugate.
Quantitative Data on PEG2 Spacer Properties
The selection of the PEG spacer length can significantly impact the physicochemical and biological properties of the resulting conjugate. The following table summarizes quantitative data from a study on a 68Ga-labeled bombesin (B8815690) analog, comparing the effects of different short PEG spacer lengths.
| Property | PEG2 Spacer | PEG3 Spacer | PEG4 Spacer | PEG6 Spacer | Reference |
| LogD (Octanol/Water Partition Coefficient) | -2.27 ± 0.07 | -2.41 ± 0.04 | -2.45 ± 0.05 | -2.50 ± 0.09 | [5][6] |
| IC50 (nM) | 3.1 ± 0.2 | 3.9 ± 0.3 | 5.4 ± 0.4 | 5.8 ± 0.3 | [5][6] |
As demonstrated in the table, increasing the PEG spacer length from PEG2 to PEG6 resulted in a slight increase in hydrophilicity (lower LogD value) and a moderate decrease in binding affinity (higher IC50 value) for this specific bombesin analog.
Experimental Protocols
The following are detailed, generalized methodologies for the two-step conjugation process using this compound.
Protocol 1: Thiol-Alkylation of a Cysteine-Containing Protein/Peptide
This protocol describes the first step of conjugation, where the bromoacetamido group of the linker reacts with a cysteine residue on a protein or peptide.
Materials:
-
Cysteine-containing protein or peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine containing buffer
-
Reducing agent (e.g., TCEP, DTT) if cysteine residues are in a disulfide bond
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to expose free sulfhydryl groups by incubating with a reducing agent according to standard protocols. Subsequently, remove the reducing agent using a desalting column.
-
Linker Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the second step, where the azide-functionalized protein/peptide is conjugated to a molecule containing a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Azide-functionalized protein/peptide (from Protocol 1)
-
DBCO- or BCN-containing molecule (e.g., drug, fluorophore)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Payload Preparation: Dissolve the DBCO- or BCN-containing molecule in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Click Reaction: Add a 2- to 10-fold molar excess of the DBCO/BCN-payload stock solution to the azide-modified protein solution.
-
Incubation: Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE (if the payload significantly alters the molecular weight).
-
Final Purification: Purify the final conjugate from excess payload and byproducts using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.
-
Characterization: Characterize the final conjugate for purity, identity, and concentration using methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.
Caption: Workflow for ADC synthesis using this compound.
Logical Relationship of Bioconjugation Reactions
The versatility of this compound stems from the orthogonal reactivity of its two functional ends. This allows for a controlled, stepwise conjugation process.
Caption: Orthogonal reactivity of this compound.
References
A Beginner's Guide to Bioconjugation with Bromoacetamido-PEG2-Azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromoacetamido-PEG2-Azide, a heterobifunctional linker critical to the field of bioconjugation. Designed for both beginners and experienced researchers, this document details the core principles, experimental protocols, and key applications of this versatile reagent, with a focus on its role in constructing antibody-drug conjugates (ADCs) and other protein modifications.
Introduction to this compound
This compound is a chemical crosslinker featuring two distinct reactive functionalities connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional nature allows for a sequential, two-step conjugation strategy, providing precise control over the linking of biomolecules.
-
Bromoacetamide Group: This functional group is highly reactive towards nucleophiles, particularly the thiol (sulfhydryl) groups of cysteine residues within proteins and peptides. The reaction, a nucleophilic substitution, forms a stable and irreversible thioether bond.[1]
-
Azide (B81097) Group: The azide moiety is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.[2] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with molecules containing an alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) group.[2][3][4]
-
PEG2 Spacer: The short diethylene glycol spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, which can help to mitigate protein aggregation, a common challenge when working with hydrophobic molecules.[5]
The unique architecture of this compound makes it an invaluable tool for creating complex bioconjugates, such as ADCs, where a cytotoxic drug is precisely attached to a targeting antibody.[1][]
Core Chemical Properties and Reactivity
A clear understanding of the chemical properties of this compound is fundamental to its successful application.
| Property | Value | Reference |
| Molecular Formula | C8H15BrN4O3 | [3] |
| Molecular Weight | 295.13 g/mol | [3] |
| Bromoacetamide Reactivity | Thiol-reactive (primarily with cysteine) | [7] |
| Optimal pH for Bromoacetamide-Thiol Reaction | ≥ 8.0 | [8] |
| Azide Reactivity | Alkyne, DBCO, BCN reactive via Click Chemistry | [2][3] |
| Resulting Linkage (Bromoacetamide) | Stable Thioether Bond | [1] |
| Resulting Linkage (Azide) | Stable Triazole Ring | [2] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for a typical two-stage bioconjugation using this compound.
Stage 1: Thiol-Reactive Conjugation to a Protein
This protocol describes the conjugation of the bromoacetamide group of the linker to cysteine residues on a protein, such as a monoclonal antibody (mAb).
Materials:
-
Protein (e.g., mAb) with accessible cysteine residues (if necessary, interchain disulfides can be partially reduced using a mild reducing agent like TCEP).
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol containing buffer, pH 8.0-8.5.
-
Quenching Reagent: 1 M N-acetylcysteine or 1 M L-cysteine in conjugation buffer.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette).
Procedure:
-
Protein Preparation:
-
If the protein does not have free cysteine residues, perform a partial reduction of disulfide bonds. Incubate the protein with a 2-5 molar excess of TCEP (tris(2-carboxyethyl)phosphine) in conjugation buffer for 1-2 hours at room temperature.
-
Remove the excess TCEP using a desalting column, exchanging the buffer with conjugation buffer (pH 8.0-8.5).
-
Determine the protein concentration using a spectrophotometer at 280 nm.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching reagent (relative to the linker) to consume any unreacted bromoacetamide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the azide-functionalized protein from excess linker and quenching reagent using an appropriate method such as SEC or dialysis.
-
Stage 2: Click Chemistry Ligation
This stage involves the reaction of the newly introduced azide group on the protein with an alkyne- or DBCO-functionalized molecule (e.g., a cytotoxic drug, a fluorescent dye). Two common methods are presented below.
Materials:
-
Azide-functionalized protein (from Stage 1).
-
Alkyne-functionalized molecule of interest.
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water).
-
Copper ligand (e.g., THPTA) stock solution (e.g., 250 mM in water).
-
Reducing agent: Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized protein with a 3-10 fold molar excess of the alkyne-functionalized molecule.[3]
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper/ligand premix by adding the CuSO4 stock solution to the ligand stock solution at a 1:5 molar ratio.[9] Mix gently.
-
-
Click Reaction:
-
Add the copper/ligand premix to the protein-alkyne mixture. The final copper concentration is typically 50-250 µM.[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.[3]
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the final bioconjugate using SEC, dialysis, or another suitable chromatography method to remove the copper catalyst, excess reagents, and byproducts.
-
Materials:
-
Azide-functionalized protein (from Stage 1).
-
DBCO-functionalized molecule of interest.
-
Reaction Buffer: PBS, pH 7.4 (or other compatible buffer).
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
In a reaction tube, add a 1.5 to 5-fold molar excess of the DBCO-functionalized molecule to the azide-functionalized protein in the reaction buffer.[2] Ensure the final concentration of the organic solvent is below 10% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. Reaction times can be optimized based on the specific reactants.[10]
-
-
Purification:
-
Purify the final bioconjugate using SEC, dialysis, or another appropriate method to remove any unreacted DBCO-functionalized molecule.
-
Quantitative Data and Performance Characteristics
The efficiency of bioconjugation reactions is influenced by several factors. The tables below summarize key quantitative parameters.
Bromoacetamide-Thiol Conjugation
| Parameter | Typical Value/Range | Notes |
| Optimal pH | 8.0 - 9.0 | The reaction rate is significantly slower at neutral pH.[11] |
| Molar Excess of Linker | 5 - 20 fold | Optimization is required to balance conjugation efficiency with the risk of non-specific modification. |
| Reaction Time | 2 - 12 hours | Dependent on temperature, pH, and reactant concentrations. |
| Bond Stability | High (Irreversible) | The resulting thioether bond is more stable than the adduct formed from maleimide (B117702) chemistry, which can undergo a retro-Michael reaction.[1] |
Click Chemistry Ligation
| Parameter | CuAAC | SPAAC (with DBCO) |
| Reaction Yield | Generally >90% | Typically quantitative |
| Reaction Rate | Fast (minutes to a few hours) | Very fast (can be on the order of seconds to hours)[4] |
| Catalyst Required | Yes (Copper) | No |
| Biocompatibility | Less suitable for live cells due to copper cytotoxicity | Highly suitable for in vivo and live-cell applications[4] |
| Molar Excess of Alkyne/DBCO | 3 - 10 fold | 1.5 - 5 fold |
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) illustrate the key processes involved in using this compound.
Caption: Experimental workflow for a two-stage bioconjugation.
Caption: Conceptual diagram of ADC assembly.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables precise and controlled bioconjugation. Its dual reactivity allows for a sequential approach, first targeting cysteine residues to form a stable thioether bond, followed by highly efficient click chemistry to attach a second molecule of interest. This methodology is particularly valuable in the development of sophisticated biotherapeutics like antibody-drug conjugates, where control over the drug-to-antibody ratio and linker stability are paramount. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this compound to advance their work in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. labinsights.nl [labinsights.nl]
- 7. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Introduction to thiol-reactive and azide-reactive linkers
An In-depth Technical Guide to Thiol-Reactive and Azide-Reactive Linkers for Researchers, Scientists, and Drug Development Professionals.
Introduction to Bioconjugation Linkers
In the fields of molecular biology, drug development, and materials science, the ability to covalently link molecules to create functional constructs is paramount. This process, known as bioconjugation, relies on the use of chemical linkers—molecules that form a stable bridge between two or more different molecules. Among the most powerful tools in the bioconjugation toolkit are thiol-reactive and azide-reactive linkers. These linkers offer high specificity and efficiency, enabling the precise construction of complex biomolecules such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biosensors.[1][2]
This guide provides a detailed exploration of the core chemistries, experimental protocols, and applications of thiol- and azide-reactive linkers, designed to equip researchers and drug development professionals with the knowledge to effectively utilize these versatile reagents.
Thiol-Reactive Linkers: Targeting Cysteine Residues
The sulfhydryl group (-SH) of cysteine residues is a prime target for specific bioconjugation. Its relatively low abundance in proteins compared to other functional groups like amines, and its high nucleophilicity, make it ideal for site-specific modification. In many proteins, cysteines exist as disulfide bonds (-S-S-), which are unreactive towards most thiol-reactive linkers.[2] Therefore, a reduction step is often necessary to generate free, reactive thiols.[3]
Major Classes of Thiol-Reactive Functional Groups
Several classes of chemical groups have been developed to react specifically with thiols. The choice of linker depends on the desired reactivity, stability of the final conjugate, and the specific application.
-
Maleimides: These are the most common thiol-reactive groups. They react with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond. The reaction is highly efficient and specific for thiols at a pH of 6.5-7.5.[4] However, the resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to limited stability in vivo.[5]
-
Haloacetyls (Iodoacetamides and Bromoacetamides): These groups react with thiols through a nucleophilic substitution reaction, forming a stable thioether bond. They are generally less reactive than maleimides and may exhibit some off-target reactivity towards other nucleophilic residues like histidine and methionine at higher pH.[2][6]
-
Pyridyl Disulfides: These linkers undergo a thiol-disulfide exchange reaction with free sulfhydryl groups. A key advantage of this chemistry is that the reaction releases a chromophore, pyridine-2-thione, which allows for real-time monitoring of the conjugation progress by spectrophotometry. The resulting disulfide bond is reversible and can be cleaved by reducing agents.[2]
-
Vinyl Sulfones: This group also reacts with thiols via a Michael addition mechanism, forming a highly stable thioether linkage that is resistant to hydrolysis.[4][7] The reaction proceeds efficiently at a slightly alkaline pH (8.0-9.0).
Quantitative Data: Comparison of Thiol-Reactive Linkers
The selection of a thiol-reactive linker is often guided by its reaction kinetics and the stability of the resulting conjugate. The table below summarizes key quantitative parameters for common thiol-reactive functional groups.
| Functional Group | Reaction Mechanism | Optimal pH | Relative Reaction Rate | Bond Stability |
| Maleimide (B117702) | Michael Addition | 6.5 - 7.5 | Very Fast[6] | Stable, but susceptible to retro-Michael reaction[5] |
| Iodoacetamide | Nucleophilic Substitution | 7.5 - 8.5 | Fast[6] | Very Stable |
| Bromoacetamide | Nucleophilic Substitution | 7.5 - 8.5 | Moderate[6] | Very Stable |
| Pyridyl Disulfide | Thiol-Disulfide Exchange | 7.0 - 8.0 | Moderate | Reversible (cleavable disulfide bond) |
| Vinyl Sulfone | Michael Addition | 8.0 - 9.0 | Moderate to Fast[7] | Very Stable |
Experimental Workflow: Protein Labeling with a Thiol-Reactive Linker
The following diagram illustrates a typical workflow for conjugating a thiol-reactive linker, such as one containing a maleimide group, to a protein.
Caption: Workflow for site-specific protein conjugation using a thiol-reactive linker.
Detailed Experimental Protocol: Maleimide Labeling of an Antibody
This protocol provides a general method for labeling an antibody with a maleimide-containing molecule (e.g., a fluorescent dye).
Materials:
-
Antibody (or other protein) in a suitable buffer (e.g., PBS, pH 7.2-7.4).[3]
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM).
-
Maleimide-functionalized molecule stock solution (10 mM in anhydrous DMSO or DMF).[3]
-
Reaction Buffer: Degassed 0.1 M Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2.
-
Quenching solution: L-cysteine or 2-mercaptoethanol (B42355) (100 mM).
-
Purification system: Desalting column (e.g., Zeba™ Spin Desalting Column) or size-exclusion chromatography (SEC) system.
Procedure:
-
Protein Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the Reaction Buffer.[3]
-
Reduction of Disulfide Bonds (Optional): If targeting interchain disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 30-60 minutes at room temperature.[3]
-
Removal of Reducing Agent: If a reduction step was performed, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical as excess reducing agent will quench the maleimide linker.
-
Conjugation: Immediately add the maleimide-linker solution to the reduced (or naturally thiolated) antibody solution. A 10-20 fold molar excess of the linker over the protein is a common starting point.[3]
-
Incubation: Protect the reaction mixture from light (if using a fluorescent dye) and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
Quenching: Add a quenching solution to a final concentration of ~10-fold molar excess over the initial maleimide concentration to react with any unreacted linker. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted linker and quenching reagent by passing the reaction mixture through a desalting column or by using SEC.[1]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.[3]
Azide-Reactive Linkers: The Power of Bioorthogonal Chemistry
The azide (B81097) group (-N₃) is the cornerstone of bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with native biochemical processes.[8] Azides are small, metabolically stable, and virtually absent from biological systems, making them ideal chemical handles for highly specific ligations.[9] Azide-reactive chemistry, often referred to as "click chemistry," is characterized by high yields, stereospecificity, and the generation of inoffensive byproducts.[10]
Major Classes of Azide-Reactive Chemistries
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction. It involves the reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable 1,4-disubstituted 1,2,3-triazole ring.[8][10] The reaction is extremely efficient and can be performed in aqueous buffers. The potential cytotoxicity of copper is a consideration for live-cell applications, but this can be mitigated by using copper-chelating ligands like THPTA.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN). The ring strain provides the activation energy needed to react with an azide, forming a triazole ring without any catalyst.[8] While highly bioorthogonal, SPAAC reactions are generally slower than their copper-catalyzed counterparts.
-
Staudinger Ligation: An early bioorthogonal reaction, the Staudinger ligation occurs between an azide and a specifically engineered triarylphosphine. The reaction proceeds through an aza-ylide intermediate which is then trapped to form a stable amide bond.[8]
-
Photo-activated Nitrene Formation: Upon exposure to UV light (typically 250-350 nm), aryl azides can form highly reactive nitrene intermediates.[11][12] These nitrenes are not specific to a single functional group and can insert into C-H and N-H bonds or react with double bonds, making them useful for photo-crosslinking applications to capture molecular interactions.[11][13]
Quantitative Data: Comparison of Azide-Reactive Linkers
| Reaction Name | Reactive Partner | Catalyst Required | Relative Reaction Rate | Key Feature |
| CuAAC | Terminal Alkyne | Yes (Copper I) | Very Fast | High efficiency and reaction rate.[9] |
| SPAAC | Strained Alkyne | No | Moderate to Fast | Copper-free, highly bioorthogonal.[8] |
| Staudinger Ligation | Phosphine | No | Slow to Moderate | Forms a native-like amide bond.[8] |
| Photochemical Ligation | Various (C-H, N-H) | No (UV Light) | Very Fast (on activation) | Spatiotemporal control of reaction.[11] |
Reaction Mechanisms: CuAAC vs. SPAAC
The following diagram illustrates the fundamental difference between the catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Caption: Comparison of catalyzed (CuAAC) and catalyst-free (SPAAC) click chemistry reactions.
Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for labeling an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).[9]
-
Azide-linker/dye stock solution (10 mM in DMSO).[14]
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water).[9]
-
Ligand stock solution (e.g., 50 mM THPTA in water).[9]
-
Reducing agent stock solution: Sodium Ascorbate (B8700270) (100 mM in water, freshly prepared).[9]
-
Quenching/stop solution (50 mM EDTA).[9]
-
Purification system (e.g., SEC or dialysis).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker in the reaction buffer. A 10-50 fold molar excess of the azide linker over the protein is typically used.[9]
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution. The ligand is typically used at a 5-fold excess over the copper.
-
Reaction Initiation: Add the catalyst premix to the protein-linker solution. The final copper concentration is typically in the range of 0.1-1 mM.[9]
-
Reduction to Cu(I): Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) species. The final concentration of the reducing agent is typically 0.5-5 mM.[9]
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.[9]
-
Quenching: Stop the reaction by adding the EDTA solution to chelate the copper catalyst.[9]
-
Purification: Remove excess reagents and the catalyst-ligand complex using SEC or dialysis to obtain the purified bioconjugate.[9]
Applications in Research and Drug Development
Thiol- and azide-reactive linkers are indispensable in a wide array of applications:
-
Antibody-Drug Conjugates (ADCs): These linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. Thiol-maleimide chemistry is a common strategy for conjugating drugs to reduced interchain disulfides on the antibody.[2][15]
-
Protein Labeling: Attaching fluorescent dyes or biotin (B1667282) tags to proteins allows for their visualization in cells, tissues, and biochemical assays.[2]
-
PROTACs and Molecular Glues: In the field of targeted protein degradation, these linkers are used to synthesize proteolysis-targeting chimeras (PROTACs) that bring a target protein and an E3 ubiquitin ligase into proximity.
-
Surface Immobilization: Covalently attaching proteins or peptides to surfaces is crucial for developing biosensors, microarrays, and biocompatible materials.[16]
-
Hydrogel Formation: Cross-linking polymers with these reactive handles is a common method for creating hydrogels for 3D cell culture and tissue engineering applications.[6]
Conclusion
Thiol-reactive and azide-reactive linkers represent two of the most robust and versatile strategies in modern bioconjugation. Thiol-reactive linkers provide a direct and efficient method for modifying native or engineered cysteine residues, with a range of reactivities and stabilities to suit different needs. Azide-reactive linkers, particularly those used in click chemistry, offer unparalleled specificity and bioorthogonality, enabling complex conjugations in biological environments with minimal side reactions. A thorough understanding of their underlying chemical principles, reaction kinetics, and experimental protocols, as outlined in this guide, is essential for researchers and developers aiming to design and synthesize novel bioconjugates for therapeutic, diagnostic, and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 6. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. benchchem.com [benchchem.com]
- 10. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences [mdpi.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Engineering THIOMABs for site-specific conjugation of thiol-reactive linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comprehensive Guide for Surface Modification Protocols with Chemical Linkers | AxisPharm [axispharm.com]
An In-depth Technical Guide to Bromoacetamido-PEG2-Azide: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Bromoacetamido-PEG2-Azide, a heterobifunctional crosslinker essential in bioconjugation and drug development. The guide details the chemical's properties, potential hazards, and recommended procedures for safe use, storage, and disposal. Furthermore, it outlines detailed experimental protocols for its primary applications in thiol-alkylation and azide-alkyne click chemistry.
Chemical and Physical Properties
This compound is a versatile molecule featuring a bromoacetamido group for reaction with thiol-containing molecules and an azide (B81097) group for click chemistry applications.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous solutions.[4]
| Property | Value |
| Synonyms | N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-bromoacetamide |
| CAS Number | 932741-12-3 |
| Molecular Formula | C8H15BrN4O3 |
| Molecular Weight | 295.14 g/mol |
| Appearance | Varies (often a solid or oil) |
| Purity | Typically >95% |
| Solubility | Soluble in Chloroform, DMSO, DMAC, DMF, MeOH, DCM |
Safety and Hazard Information
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin irritation (Category 2) |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Personal Protective Equipment (PPE) and Handling
To ensure safe handling and minimize exposure, the following personal protective equipment and handling guidelines should be strictly followed:
-
Ventilation : Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Wear compatible chemical-resistant gloves.
-
Skin and Body Protection : Wear a lab coat and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.
-
Hygiene : Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Storage and Disposal
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at -20°C for long-term stability.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
Experimental Protocols
This compound is a bifunctional linker primarily used in a two-step bioconjugation process. The bromoacetamido group reacts with thiol groups (e.g., from cysteine residues in proteins), and the azide group can then be used in a click chemistry reaction with an alkyne-containing molecule.[1][2]
Protocol for Thiol-Alkylation of a Cysteine-Containing Peptide
This protocol describes the conjugation of this compound to a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, degassed)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., HPLC or dialysis cassettes)
Procedure:
-
Peptide Preparation : Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Linker Preparation : Prepare a 10-20 mM stock solution of this compound in DMF or DMSO.
-
Conjugation Reaction : Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation : Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.
-
Quenching : Add a quenching reagent in a 10-fold molar excess over the initial amount of this compound to consume any unreacted linker. Incubate for 30 minutes at room temperature.
-
Purification : Purify the resulting azide-functionalized peptide using a suitable method such as reverse-phase HPLC or dialysis to remove excess linker and quenching reagent.
-
Analysis : Characterize the purified product by mass spectrometry to confirm successful conjugation.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-functionalized peptide (from section 3.1) and an alkyne-containing molecule (e.g., a fluorescent dye or biotin).[7][8][9]
Materials:
-
Azide-functionalized peptide
-
Alkyne-containing molecule
-
Click chemistry buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 1 M sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand solution (e.g., 50 mM THPTA in water)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Reactant Preparation : Dissolve the azide-functionalized peptide and the alkyne-containing molecule in the click chemistry buffer. A 2- to 10-fold molar excess of the alkyne-containing molecule is recommended.
-
Catalyst Premix : In a separate tube, mix the CuSO4 solution and the THPTA ligand solution. A 1:5 molar ratio of CuSO4 to THPTA is common.[10] Let the mixture stand for a few minutes.
-
Reaction Initiation : Add the catalyst premix to the solution containing the azide and alkyne. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 50-250 µM.[10]
-
Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.
-
Purification : Purify the final bioconjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.
-
Analysis : Characterize the final product by mass spectrometry and other relevant analytical techniques (e.g., UV-Vis spectroscopy if a fluorescent dye was used).
Visualizations
Reaction Mechanism of this compound
The following diagram illustrates the two-step reaction mechanism of this compound.
Caption: Two-step bioconjugation using this compound.
Experimental Workflow for Protein Labeling
The diagram below outlines the general experimental workflow for labeling a protein with this compound followed by a click chemistry reaction.
Caption: General experimental workflow for protein bioconjugation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound, 932741-12-3 | BroadPharm [broadpharm.com]
- 3. Bromoacetamido-PEG2-acid, 1415800-44-0 | BroadPharm [broadpharm.com]
- 4. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. jenabioscience.com [jenabioscience.com]
Bromoacetamido-PEG2-Azide molecular weight and formula
For researchers, scientists, and professionals in drug development, Bromoacetamido-PEG2-Azide is a valuable heterobifunctional linker. Its unique structure, featuring a thiol-reactive bromoacetamide group and an azide (B81097) handle for click chemistry, enables the straightforward and efficient conjugation of diverse molecules. This guide provides detailed information on its properties, experimental applications, and a visual representation of its utility in bioconjugation workflows.
Core Properties of this compound
A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C8H15BrN4O3 | [1][2] |
| Molecular Weight | 295.14 g/mol | [1][2] |
| CAS Number | 932741-12-3 | [1][2] |
Bioconjugation Experimental Workflow
This compound is primarily utilized in a two-step bioconjugation strategy. The first step involves the reaction of the bromoacetamide moiety with a thiol-containing molecule, such as a protein with cysteine residues. The second step leverages the azide group for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction with an alkyne-modified molecule.
References
Methodological & Application
A Step-by-Step Guide to Utilizing Bromoacetamido-PEG2-Azide in Click Chemistry for Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-Azide is a heterobifunctional linker that serves as a versatile tool in the field of bioconjugation, particularly for the synthesis of complex biomolecules like antibody-drug conjugates (ADCs). This reagent possesses two distinct reactive moieties: a bromoacetamido group and a terminal azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamido group facilitates covalent attachment to thiol-containing molecules, such as cysteine residues in proteins and peptides, through a nucleophilic substitution reaction. The azide group enables highly specific and efficient "click chemistry" reactions with alkyne-functionalized molecules.
This document provides a comprehensive guide for the use of this compound, detailing a two-step conjugation strategy. The first step involves the selective labeling of a thiol-containing biomolecule with the linker. The second step is the subsequent attachment of a payload or reporter molecule via either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). These protocols are designed to be a starting point for researchers, and optimization may be necessary for specific applications.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅BrN₄O₃ |
| Molecular Weight | 295.14 g/mol |
| Purity | >95% |
| Storage Conditions | -20°C, desiccated, protected from light |
Table 2: Recommended Reaction Conditions for Thiol-Bromoacetamide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Balances thiol reactivity with selectivity over other nucleophilic groups.[1][2][3] |
| Molar Excess of Linker | 5 - 20 fold over thiol | Should be optimized to maximize conjugation efficiency while minimizing non-specific reactions.[4] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can increase selectivity. |
| Reaction Time | 2 - 16 hours | Monitor reaction progress to determine the optimal duration.[4] |
Table 3: Comparison of CuAAC and SPAAC Click Chemistry Reactions
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (copper-free)[5] |
| Reaction Rate | Very Fast | Fast |
| Biocompatibility | Potentially cytotoxic due to copper, more suitable for in vitro applications. | Highly biocompatible, suitable for in vivo and live cell applications.[6] |
| Alkyne Partner | Terminal Alkynes | Strained Alkynes (e.g., DBCO, BCN) |
| Key Reagents | CuSO₄, Sodium Ascorbate (B8700270), Ligand (e.g., THPTA, TBTA) | DBCO-functionalized molecule |
Experimental Protocols
Part 1: Thiol-Specific Labeling of a Protein with this compound
This protocol describes the initial conjugation of the bromoacetamido group of the linker to a cysteine residue on a protein.
1.1. Materials Required:
-
Protein with accessible cysteine residue(s)
-
This compound
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 7.5-8.5, containing 150 mM NaCl and 1 mM EDTA
-
Quenching Solution: 100 mM L-cysteine or N-acetylcysteine in reaction buffer
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes (10 kDa MWCO)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
1.2. Procedure:
-
Protein Preparation and Reduction:
-
If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Dissolve the protein in the reaction buffer.
-
Add a 10-fold molar excess of TCEP (or 100-fold molar excess of DTT) to the protein solution.
-
Incubate at 37°C for 1-2 hours.
-
If DTT was used, remove the excess reducing agent by buffer exchange using an SEC column or dialysis. TCEP does not need to be removed before the conjugation step.
-
-
Bromoacetamide Conjugation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Adjust the reduced protein solution to the desired concentration (typically 1-10 mg/mL) in the reaction buffer.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the linker solution dropwise while gently stirring.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution to a final concentration of 10-20 mM.
-
Incubate for 30 minutes at room temperature to consume any unreacted bromoacetamide groups.
-
-
Purification of the Azide-Modified Protein:
-
Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
The resulting azide-functionalized protein is now ready for the click chemistry step. The product can be characterized by mass spectrometry to confirm the addition of the linker.
-
Part 2: Click Chemistry Conjugation of the Azide-Modified Protein
This section provides protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.
2.1. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for conjugating a terminal alkyne-containing molecule to the azide-modified protein in vitro.
2.1.1. Materials Required:
-
Azide-modified protein
-
Alkyne-functionalized payload/reporter molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, freshly prepared)
-
Copper ligand stock solution (e.g., 50 mM THPTA in water or TBTA in DMSO/t-butanol)
-
Reaction Buffer: PBS, pH 7.4
2.1.2. Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein and a 2- to 10-fold molar excess of the alkyne-functionalized payload in the reaction buffer.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is commonly used.[7] Let this mixture stand for 1-2 minutes.
-
-
Click Reaction:
-
Add the catalyst premix to the protein-alkyne mixture. The final concentration of CuSO₄ is typically 0.1-1 mM.[7]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[7]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove the copper catalyst, excess payload, and other reagents.
-
2.2. Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free method is ideal for applications where the presence of copper is a concern, including live-cell labeling.
2.2.1. Materials Required:
-
Azide-modified protein
-
DBCO (Dibenzocyclooctyne)-functionalized payload/reporter molecule
-
Reaction Buffer: PBS, pH 7.4
2.2.2. Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-functionalized payload in an appropriate solvent (e.g., DMSO) to prepare a stock solution (typically 10 mM).
-
In a microcentrifuge tube, combine the azide-modified protein with a 1.5- to 10-fold molar excess of the DBCO-functionalized payload in the reaction buffer.[8]
-
-
Click Reaction:
-
Purification of the Final Conjugate:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove the unreacted payload.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Bromoacetamido-PEG2-Azide for Antibody-Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-Azide is a heterobifunctional linker designed for the precise conjugation of antibodies to peptides. This linker facilitates a two-step conjugation strategy, offering high selectivity and efficiency. The bromoacetamide group reacts specifically with thiol groups, such as those found in cysteine residues on an antibody, forming a stable thioether bond.[1] The terminal azide (B81097) group enables the subsequent attachment of an alkyne-modified peptide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[2][][4]
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting antibody-peptide conjugate.[5] This methodology is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics where precise control over the conjugation site and stoichiometry is critical.
Reaction Mechanism
The conjugation process involves two primary chemical transformations:
-
Thiol-Alkylation: The bromoacetamide moiety of the linker reacts with a free sulfhydryl group on a cysteine residue of the antibody. This is a nucleophilic substitution (SN2) reaction that results in a stable thioether linkage. To achieve high selectivity for cysteine residues, the reaction is typically performed at a pH between 7.5 and 8.5.[6]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group at the other end of the linker reacts with a terminal alkyne on the peptide. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The result is a stable triazole ring connecting the linker to the peptide.[2][][4]
Experimental Workflow Overview
The overall process for conjugating an antibody to a peptide using this compound can be broken down into four main stages:
-
Antibody Preparation: This involves the reduction of native disulfide bonds in the antibody to generate free cysteine residues available for conjugation.
-
Linker Conjugation: The this compound linker is reacted with the reduced antibody.
-
Peptide "Click" Reaction: The azide-modified antibody is then conjugated to an alkyne-containing peptide via CuAAC.
-
Purification and Characterization: The final antibody-peptide conjugate is purified and characterized to determine its purity, concentration, and the average number of peptides conjugated per antibody, known as the Drug-to-Antibody Ratio (DAR).
Experimental Workflow Diagram
Caption: Overall workflow for antibody-peptide conjugation.
Detailed Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for conjugation.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate buffer (50 mM) with 150 mM NaCl and 2 mM EDTA, pH 7.5, deoxygenated.
-
Desalting column
Procedure:
-
Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
To achieve a target Drug-to-Antibody Ratio (DAR) of 2 or 4, a controlled partial reduction is necessary. Add a 1.5 to 2.5-fold molar excess of TCEP for a target DAR of 2, or a 3.5 to 4.5-fold molar excess for a target DAR of 4, relative to the antibody concentration.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, remove the excess reducing agent using a desalting column pre-equilibrated with the deoxygenated reaction buffer.
-
Determine the protein concentration and the number of free thiols per antibody using a standard protein assay and Ellman's reagent, respectively.
Protocol 2: Conjugation of this compound to the Antibody
Materials:
-
Reduced antibody from Protocol 1
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (as in Protocol 1)
-
Quenching solution: 1 M N-acetyl-L-cysteine in reaction buffer
-
Desalting column
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the reduced antibody solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours in the dark.
-
To quench any unreacted bromoacetamide groups, add the quenching solution to a final concentration of 10 mM and incubate for an additional 20 minutes.
-
Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column pre-equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-modified antibody from Protocol 2
-
Alkyne-modified peptide
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
To the azide-modified antibody solution (e.g., final concentration 10-50 µM), add the alkyne-modified peptide to a final concentration of 2- to 10-fold molar excess over the antibody.
-
Prepare the catalyst premix in a separate tube: combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.
-
Add the catalyst premix to the antibody-peptide solution.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.
-
Purify the final antibody-peptide conjugate using SEC or dialysis to remove excess peptide, copper, and other reagents.
Characterization and Data Analysis
The final antibody-peptide conjugate should be thoroughly characterized to ensure its quality and determine the conjugation efficiency.
Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry
Mass spectrometry (MS) is a powerful technique to determine the DAR of the final conjugate.[7]
Procedure:
-
The purified conjugate is analyzed by high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS).
-
The resulting mass spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of conjugated peptides.
-
The deconvoluted mass spectrum is used to determine the relative abundance of each species (unconjugated, DAR=1, DAR=2, etc.).
-
The average DAR is calculated using the following formula: DAR = Σ (Relative Abundance of each species × Number of conjugated peptides in that species) / 100
Quantitative Data Summary
The following tables present illustrative data from a typical antibody-peptide conjugation experiment using this compound.
Table 1: Optimization of Bromoacetamide-Linker to Antibody Molar Ratio
| Molar Ratio (Linker:Antibody) | Linker Incorporation Efficiency (%) | Average Azide Groups per Antibody |
| 2:1 | 85 | 1.7 |
| 5:1 | 92 | 3.7 |
| 10:1 | 95 | 3.8 |
| 20:1 | 96 | 3.9 |
Table 2: Final Antibody-Peptide Conjugate Characterization
| Parameter | Result |
| Average Drug-to-Antibody Ratio (DAR) | 3.6 |
| Purity (by SEC-HPLC) | >98% |
| Monomer Content (by SEC-HPLC) | >99% |
| Endotoxin Level | <0.1 EU/mg |
Signaling Pathway Visualization
While this compound is a conjugation tool and not directly involved in a signaling pathway, the resulting antibody-peptide conjugates are often designed to modulate specific pathways. For example, an antibody targeting a cell surface receptor could deliver a peptide that inhibits an intracellular signaling cascade.
Generic Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by a delivered peptide.
References
Application Notes and Protocols for Thiol-Specific Conjugation Using Bromoacetamido-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-Azide is a heterobifunctional linker designed for the precise and efficient conjugation of molecules to thiol-containing biomolecules, such as proteins, peptides, and antibodies. This reagent facilitates a two-step bioconjugation strategy. The first step involves the specific reaction of the bromoacetamido group with a free thiol group, typically from a cysteine residue, to form a stable thioether bond. The second step utilizes the terminal azide (B81097) group for a subsequent bioorthogonal "click" chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of a wide variety of payloads, including fluorescent dyes, cytotoxic drugs for antibody-drug conjugates (ADCs), or imaging agents. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance during the conjugation process.
The bromoacetamide group offers a key advantage in its reaction selectivity, which can be modulated by pH. At mildly acidic to neutral pH, it exhibits a different reactivity profile compared to other common thiol-reactive groups like maleimides, allowing for potential orthogonal conjugation strategies.[1][2] The resulting thioether linkage is highly stable and considered irreversible under physiological conditions, a critical feature for the development of robust bioconjugates for therapeutic and diagnostic applications.[][]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic payloads to antibodies, particularly those with engineered cysteine residues (e.g., THIOMABs), to create homogeneous and stable ADCs.[5][6]
-
Protein Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for protein tracking, visualization, and quantification.
-
Peptide Modification: Synthesis of modified peptides with enhanced stability or functionality.
-
Development of Radiopharmaceuticals: Conjugation of chelating agents for radiolabeling with diagnostic or therapeutic radionuclides.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1-Bromo-N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)acetamide |
| Molecular Formula | C8H15BrN4O3 |
| Molecular Weight | 295.13 g/mol |
| Functional Groups | Bromoacetamide (thiol-reactive), Azide (click chemistry) |
| Spacer Arm | PEG2 (Polyethylene glycol, 2 units) |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Quantitative Data
Comparative Reactivity of Thiol-Reactive Functional Groups
The reactivity of the bromoacetamide group is influenced by pH. The following table provides a qualitative comparison of the reactivity of various thiol-reactive functional groups.
| Functional Group | Relative Reactivity at pH 7.0-7.5 | Relative Reactivity at pH > 8.0 |
| Maleimide (B117702) | ++++ | +++ |
| Bromoacetamide | ++ | ++++ |
| Iodoacetamide | +++ | ++++ |
| Vinyl Sulfone | + | ++ |
Data compiled from multiple sources indicating general reactivity trends. Actual rates depend on specific molecular context, temperature, and buffer conditions.
Reaction Kinetics of Bromoacetamide with Cysteine
The reaction of bromoacetamides with thiols follows second-order kinetics. The rate is highly dependent on the pH of the reaction medium, as the more nucleophilic thiolate anion is the reactive species.[7][8]
| pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| 6.5 | ~1-10 | At this pH, a significant kinetic discrimination (2-3 orders of magnitude slower than maleimides) can be achieved, allowing for potential orthogonal labeling.[1][2] |
| > 8.0 | Significantly Increased | The rate increases as the pH approaches and surpasses the pKa of the cysteine thiol group (typically ~8.5), leading to a higher concentration of the reactive thiolate anion.[7][8] |
Stability of the Thioether Linkage
The thioether bond formed from the reaction of a bromoacetamide with a thiol is highly stable and considered irreversible under physiological conditions.[][] This contrasts with the thioether bond formed from a maleimide, which can undergo a retro-Michael reaction, leading to potential instability.[][]
| Linkage Type | Stability under Physiological Conditions (pH 7.4, 37°C) | Notes |
| Thioether (from Bromoacetamide) | Highly Stable (Irreversible) | Shows no measurable systemic drug release in mice over two weeks in an ADC context.[] |
| Thioether (from Maleimide) | Susceptible to retro-Michael reaction and thiol exchange | Stability can be improved by hydrolysis of the succinimide (B58015) ring.[9] |
Experimental Protocols
Protocol 1: Thiol-Specific Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) with available cysteine residues. This may involve the reduction of interchain disulfide bonds or the use of an antibody with engineered cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent (e.g., TCEP or DTT) (if required)
-
Reaction Buffer: Phosphate buffer (100 mM), pH 8.0, containing 5 mM EDTA
-
Quenching Solution: 1 M N-acetyl-L-cysteine in water
-
Anhydrous DMSO
-
Desalting columns or size-exclusion chromatography (SEC) system
-
Amicon Ultra centrifugal filters (for buffer exchange and concentration)
Procedure:
-
Antibody Preparation (Reduction of Disulfide Bonds - if necessary):
-
Prepare the antibody at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
To reduce interchain disulfide bonds, add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP by buffer exchange into Reaction Buffer using a desalting column or centrifugal filters.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
To the prepared antibody solution, add the this compound stock solution to achieve a 5-20 fold molar excess of the linker over the antibody. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The reaction is pH-dependent, with higher pH favoring a faster reaction rate.[7]
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of the Quenching Solution (N-acetyl-L-cysteine) relative to the initial amount of this compound to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Azide-Modified Antibody:
-
Purify the azide-modified antibody from unreacted linker and quenching agent using a desalting column or SEC. The mobile phase should be a suitable buffer for the subsequent click chemistry step (e.g., PBS, pH 7.4).
-
Concentrate the purified antibody using centrifugal filters if necessary.
-
-
Characterization:
-
Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
The degree of labeling (DOL), i.e., the number of linker molecules per antibody, can be determined by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10][11][12]
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-modified antibody and an alkyne-containing payload.
Materials:
-
Azide-modified antibody (from Protocol 1) in PBS, pH 7.4
-
Alkyne-containing payload
-
Copper(II) sulfate (B86663) (CuSO4) solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (50 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA or TBTA) solution (10 mM in DMSO or water)
-
Anhydrous DMSO
-
Desalting columns or SEC system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-containing payload in DMSO.
-
Prepare the CuSO4, sodium ascorbate, and ligand solutions as described above.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody with a 5-10 fold molar excess of the alkyne-containing payload.
-
Prepare the catalyst premix immediately before use by mixing the CuSO4 and ligand solutions.
-
Add the catalyst components to the antibody-payload mixture in the following order, with gentle mixing after each addition:
-
Catalyst premix (CuSO4/ligand)
-
Sodium ascorbate
-
-
The final concentration of copper is typically in the range of 0.1-1 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Antibody Conjugate:
-
Purify the final antibody conjugate from unreacted payload and catalyst components using a desalting column or SEC.
-
Concentrate the purified conjugate using centrifugal filters.
-
-
Characterization:
-
Determine the final concentration of the antibody conjugate.
-
Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays as required.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency (Thiol Reaction) | Incomplete reduction of disulfide bonds. Low pH of the reaction buffer. Insufficient molar excess of the linker. Hydrolysis of the bromoacetamide group. | Ensure complete reduction using a sufficient excess of TCEP and confirm with Ellman's reagent. Increase the pH of the reaction buffer to 8.0-8.5. Optimize the molar excess of the linker. Use freshly prepared linker solution. |
| Low Conjugation Efficiency (Click Reaction) | Inactive catalyst. Presence of copper chelators in the buffer. Insufficient molar excess of the payload. | Use freshly prepared sodium ascorbate solution. Ensure the reaction buffer is free of chelating agents like EDTA (if not using a protective ligand). Increase the molar excess of the alkyne-payload. |
| Antibody Aggregation | High concentration of organic solvent (DMSO). Exposure to harsh pH or temperature. | Keep the volume of the DMSO stock solution to a minimum (<10% of the total reaction volume). Perform the conjugation at a lower temperature (e.g., 4°C) and maintain the pH within the antibody's stability range. |
| Heterogeneous Product | Inconsistent reduction of disulfide bonds. Non-specific labeling. | Carefully control the amount of reducing agent and the reaction time. Optimize the pH to favor thiol reactivity over other nucleophilic groups. |
Conclusion
This compound is a versatile and effective reagent for the thiol-specific modification of biomolecules. The stable thioether linkage formed and the bioorthogonal azide handle make it an excellent choice for constructing well-defined and robust bioconjugates, particularly for applications in drug delivery and diagnostics. By carefully controlling the reaction conditions, especially pH, researchers can achieve high conjugation efficiencies and minimize side reactions, leading to the successful development of novel bioconjugates for a wide range of scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. enovatia.com [enovatia.com]
- 11. sciex.com [sciex.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Bromoacetamido-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction is driven by the high ring strain of cyclooctynes, which readily react with azides to form a stable triazole linkage.[1] Bromoacetamido-PEG2-Azide is a heterobifunctional linker that leverages the power of SPAAC for bioconjugation. This reagent possesses two key functional groups: a bromoacetamide group for reaction with nucleophiles, such as thiols, and an azide (B81097) group for SPAAC with a strained alkyne. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media. This combination makes this compound a versatile tool for a wide range of applications, including antibody-drug conjugate (ADC) development, protein labeling for imaging, and surface modification.[2][3][4]
The bromoacetamide moiety reacts specifically with free sulfhydryl groups (-SH) on cysteine residues of proteins or other molecules through an alkylation reaction, forming a stable thioether bond.[5][] This allows for the site-specific introduction of the azide functionality. Subsequently, the azide group can be selectively ligated to a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via SPAAC.[1][7] This two-step approach provides a high degree of control over the conjugation process.
Data Presentation
The kinetics of SPAAC reactions are critical for experimental design. The reaction rate is typically described by a second-order rate constant (k), which is dependent on the structure of the cyclooctyne (B158145). The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common model azide.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 1.0 |
| Dibenzocyclooctyne | DBCO | ~0.3 - 1.0 |
| Azadibenzocyclooctyne | ADIBO | ~0.3 - 1.2 |
| DIBAC/ADIBO | DIBAC | ~0.9 |
| Biarylazacyclooctynone | BARAC | > 1.0 |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature. The values presented are approximate and for comparative purposes.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the first step of labeling a protein with an azide group by targeting a free cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5). Avoid buffers containing thiols.
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reducing agent (optional, e.g., TCEP, DTT)
-
Quenching reagent (e.g., L-cysteine or glutathione)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of a reducing agent like TCEP and incubate at room temperature for 30-60 minutes. Remove the reducing agent before proceeding.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[8] The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
-
Quenching the Reaction:
-
(Optional) To stop the reaction, add a quenching reagent such as L-cysteine or glutathione (B108866) to a final concentration of 10-50 mM to react with any excess bromoacetamide reagent. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching reagent by SEC using a column equilibrated with the desired storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (number of azides per protein) using techniques such as mass spectrometry.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the second step of conjugating the azide-modified protein with a strained alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule).
Materials:
-
Azide-modified protein from Protocol 1
-
Strained alkyne-containing molecule (e.g., DBCO-fluorophore)
-
DMSO or other suitable organic solvent
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC column or dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the strained alkyne-containing molecule in DMSO. The concentration will depend on the desired molar excess.
-
-
SPAAC Reaction:
-
To the azide-modified protein solution, add the strained alkyne stock solution to achieve a 2-10 fold molar excess of the alkyne over the protein. The final DMSO concentration should ideally be kept below 10% (v/v).
-
Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[9]
-
-
Purification:
-
Once the reaction is complete, purify the bioconjugate to remove unreacted strained alkyne using an appropriate method like SEC or dialysis.[10]
-
-
Analysis:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy or fluorescence spectroscopy if a chromophore or fluorophore was conjugated. Mass spectrometry can be used to confirm the final product mass.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency in Protocol 1 | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. Ensure the reducing agent is active. |
| Inactive bromoacetamide reagent. | Use a fresh stock of this compound. Store the reagent properly at -20°C. | |
| Inaccessible thiol groups on the protein. | Consider protein denaturation/renaturation steps or using a longer PEG spacer on the linker. | |
| Low Yield in Protocol 2 | Low reactivity of the strained alkyne. | Use a more reactive cyclooctyne (see Data Presentation table). Increase the reaction time or temperature (if the protein is stable). |
| Steric hindrance. | A longer PEG spacer on either the azide or alkyne component may improve accessibility. | |
| Protein precipitation. | Reduce the concentration of the organic solvent (e.g., DMSO). Perform the reaction at a lower temperature (e.g., 4°C). | |
| Non-specific Labeling | Reaction of bromoacetamide with other nucleophiles. | Ensure the pH of the reaction buffer in Protocol 1 is between 7.0-7.5 to favor reaction with thiols over amines.[8] |
Conclusion
This compound is a powerful and versatile tool for the site-specific modification of biomolecules. By combining a thiol-reactive bromoacetamide group with a bioorthogonal azide moiety, this reagent enables a two-step conjugation strategy with high efficiency and selectivity. The provided protocols and data offer a comprehensive guide for researchers to successfully implement SPAAC-based bioconjugation in their drug development and research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. precisepeg.com [precisepeg.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Covalent protein-oligonucleotide conjugates by copper-free click reaction. [scholars.duke.edu]
Application Notes and Protocols for Bromoacetamido-PEG2-Azide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bromoacetamido-PEG2-Azide as a heterobifunctional linker in the development of antibody-drug conjugates (ADCs). This linker facilitates a two-step conjugation strategy, enabling the site-specific attachment of payloads to antibodies through a stable thioether bond and subsequent bioorthogonal "click" chemistry.
Introduction to this compound in ADC Development
This compound is a versatile crosslinking reagent designed for the synthesis of ADCs.[1][2] It comprises three key functional components:
-
Bromoacetamido Group: This functional group reacts specifically with free sulfhydryl (thiol) groups, typically found in the cysteine residues of antibodies.[1] This reaction forms a stable thioether bond, covalently linking the PEG linker to the antibody.
-
PEG2 Spacer: A short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[] PEG linkers can improve the stability of ADCs and reduce their immunogenicity.[]
-
Azide (B81097) Group: This terminal azide functionality is bioorthogonal and is utilized in "click chemistry" reactions, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5][] This allows for the highly efficient and specific attachment of a payload molecule that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).[7]
The use of this compound enables a controlled and stepwise approach to ADC synthesis, which can lead to more homogeneous conjugates with a defined drug-to-antibody ratio (DAR).
Experimental Workflows and Methodologies
The synthesis of an ADC using this compound typically involves a two-stage process:
-
Antibody Modification: The antibody is first treated with a reducing agent to break the interchain disulfide bonds, exposing free thiol groups. The this compound linker is then reacted with these thiols to form an azide-functionalized antibody.
-
Payload Conjugation: The azide-modified antibody is then reacted with a strained alkyne-functionalized payload (e.g., DBCO-drug) via SPAAC to form the final ADC.
Below are detailed protocols for each stage of this process.
Experimental Protocols
Protocol 1: Antibody Reduction and Thiol Quantification
This protocol describes the partial reduction of a monoclonal antibody (mAb) to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dithiothreitol (DTT)
-
Borate buffer (50 mM sodium borate, 50 mM NaCl, pH 8.0)
-
Desalting columns (e.g., G25)
-
Ellman's Reagent (5,5'-dithiobis(2-nitrobenzoic acid)) for thiol quantification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer.
-
Reduction:
-
For partial reduction to achieve a target of approximately 4 free thiols per antibody (for a DAR of up to 4), add a 2 to 5-fold molar excess of TCEP or DTT to the antibody solution.[8]
-
Incubate the reaction at 37°C for 30-60 minutes.[8] The exact molar excess and incubation time may require optimization depending on the specific antibody.
-
-
Purification:
-
Immediately after incubation, purify the reduced antibody using a desalting column pre-equilibrated with a conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4) to remove the excess reducing agent.[8]
-
-
Thiol Quantification (Optional but Recommended):
-
Determine the concentration of free thiols in the reduced antibody solution using Ellman's Reagent according to the manufacturer's protocol. This will allow for a more precise control over the subsequent conjugation step.
-
Protocol 2: Conjugation of this compound to the Reduced Antibody
This protocol details the reaction of the bromoacetamido group of the linker with the free thiols on the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4)
-
Desalting columns
Procedure:
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the reduced antibody solution.[1] The optimal molar ratio should be determined experimentally to achieve the desired degree of labeling.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the antibody. The azide-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the azide-modified antibody and a strained alkyne-functionalized payload.
Materials:
-
Azide-modified antibody from Protocol 2
-
DBCO-functionalized payload (or other strained alkyne)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting columns or Size Exclusion Chromatography (SEC) system
Procedure:
-
Prepare Payload Stock Solution: Dissolve the DBCO-functionalized payload in a suitable solvent (e.g., DMSO) to a concentration of 10-20 mM.
-
Click Reaction:
-
Final Purification:
-
Purify the final ADC from excess payload and other reagents using a desalting column, SEC, or dialysis.[1] The final conjugate should be stored in a suitable buffer at 4°C or -80°C.
-
Data Presentation and Characterization
The successful synthesis of an ADC requires thorough characterization to determine key quality attributes.
Table 1: Key Quality Attributes and Characterization Methods
| Critical Quality Attribute | Recommended Analytical Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | To determine the average number of payload molecules conjugated to each antibody.[9][10] |
| ADC Purity and Aggregation | Size Exclusion Chromatography (SEC) | To quantify the percentage of monomeric ADC and detect the presence of aggregates or fragments. |
| Conjugation Site | Mass Spectrometry (Peptide Mapping) | To identify the specific cysteine residues that have been conjugated. |
| In Vitro Stability | LC-MS | To assess the stability of the ADC in plasma over time by monitoring for deconjugation.[1] |
| In Vitro Potency | Cell-based cytotoxicity assays | To determine the efficacy of the ADC against target cancer cell lines. |
Table 2: Representative Quantitative Data for ADC Synthesis (Hypothetical)
Note: The following data is hypothetical and serves as an example. Actual results will vary depending on the specific antibody, payload, and reaction conditions.
| Parameter | Condition | Result |
| Antibody Reduction | 5-fold molar excess of TCEP, 37°C, 1 hour | ~4 free thiols per antibody |
| Linker Conjugation | 10-fold molar excess of this compound, RT, 2 hours | >95% antibody labeling |
| Payload Conjugation (SPAAC) | 3-fold molar excess of DBCO-payload, RT, 4 hours | >90% conjugation efficiency |
| Final ADC Purification Yield | SEC | ~70-80% |
| Average DAR | HIC and MS | 3.5 - 4.0 |
| Monomer Purity | SEC | >98% |
Visualizations
Diagram 1: ADC Synthesis Workflow
Caption: Workflow for ADC synthesis using this compound.
Diagram 2: Logical Relationship of Components
Caption: Relationship between the core components of the ADC.
Troubleshooting and Optimization
-
Low DAR:
-
Increase the molar excess of the this compound linker during the conjugation step.
-
Ensure complete reduction of the antibody by optimizing the concentration of the reducing agent and incubation time.
-
Verify the reactivity of the linker and payload.
-
-
High Aggregation:
-
Perform conjugation and purification steps at 4°C to minimize aggregation.
-
Optimize the buffer conditions, including pH and the addition of excipients.
-
Ensure that the payload is sufficiently soluble in the reaction buffer.
-
-
Incomplete Click Reaction:
-
Increase the molar excess of the DBCO-payload.
-
Extend the reaction time for the SPAAC reaction.
-
Ensure that the azide-modified antibody was properly purified and is free of any interfering substances.
-
By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound for the development of novel and potent antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Is hydrophobic interaction chromatography the most suitable technique to characterize site-specific antibody-drug conjugates? [folia.unifr.ch]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Purifying Proteins Tagged with Bromoacetamido-PEG2-Azide: A Detailed Guide for Researchers
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. Bromoacetamido-PEG2-Azide is a heterobifunctional linker that enables the site-specific labeling of proteins at cysteine residues. The bromoacetamide group reacts specifically with the thiol group of cysteine, while the terminal azide (B81097) group provides a versatile handle for subsequent bioorthogonal "click chemistry" reactions. This allows for the attachment of a wide array of functionalities, including fluorophores, biotin, or drug molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the steric hindrance of the conjugate.
Proper purification of the labeled protein is a critical step to remove unreacted labeling reagent and byproducts, ensuring the quality and reliability of downstream applications. This document provides detailed protocols for the purification of proteins labeled with this compound and presents representative data to guide researchers in achieving high-purity protein conjugates.
Data Presentation: Purification of Labeled Proteins
The choice of purification method depends on the specific protein, the scale of the experiment, and the desired final purity. Below is a summary of expected outcomes for common purification techniques for a model protein, Bovine Serum Albumin (BSA), labeled with this compound.
Table 1: Comparison of Purification Methods for this compound Labeled BSA
| Purification Method | Protein Recovery (%) | Purity (%) | Degree of Labeling (DOL) | Key Advantages | Key Disadvantages |
| Desalting (Spin Column) | > 95 | ~90 | 1.8 | Rapid, simple, good for small samples | Lower purity, may not remove all non-covalently bound reagent |
| Size-Exclusion Chromatography (SEC) | ~90 | > 98 | 1.9 | High purity, good for removing aggregates | More time-consuming, requires specialized equipment |
| Affinity Purification (Post-Click Chemistry) | ~80 | > 99 | N/A | Highest purity, isolates successfully clicked protein | Requires an additional reaction step, potential for protein loss |
Note: Data presented are representative and may vary depending on the protein and experimental conditions.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the labeling of a protein with available cysteine residues.
Materials:
-
Protein of interest (e.g., antibody fragment, enzyme) in a thiol-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP, optional, for reducing disulfide bonds)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., desalting columns, SEC system)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis or a desalting column prior to labeling.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time and molar excess should be determined empirically for each protein.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to stop the reaction by consuming any unreacted bromoacetamide.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to one of the purification protocols described below to remove excess labeling reagent and byproducts.
-
Protocol 2: Purification using a Desalting Spin Column
This method is suitable for rapid buffer exchange and removal of small molecules from protein samples.
Materials:
-
Labeled protein solution
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns)
-
Collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the desalting spin column with the desired storage buffer according to the manufacturer's instructions. This typically involves centrifugation to remove the storage solution and then equilibration with the new buffer.
-
-
Sample Loading:
-
Load the quenched labeling reaction mixture onto the center of the resin bed.
-
-
Purification:
-
Centrifuge the column according to the manufacturer's protocol. The purified protein will be collected in the eluate.
-
-
Protein Quantification:
-
Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA assay).
-
Protocol 3: Purification using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is effective for removing unreacted labeling reagent and protein aggregates.
Materials:
-
Labeled protein solution
-
SEC column (e.g., Superdex 200, Sephacryl S-200)
-
HPLC or FPLC system
-
Equilibrated and filtered SEC running buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of running buffer until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the quenched labeling reaction mixture onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Chromatography:
-
Run the chromatography at a flow rate appropriate for the column. Monitor the elution profile using UV absorbance at 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the protein peak, which will elute before the smaller, unreacted labeling reagent.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by SDS-PAGE to confirm purity.
-
Pool the fractions containing the pure, labeled protein.
-
-
Concentration and Buffer Exchange:
-
If necessary, concentrate the pooled fractions and exchange the buffer to the desired storage buffer using ultrafiltration.
-
Protocol 4: Affinity Purification after Click Chemistry
This protocol is for applications where the azide-labeled protein is subsequently reacted with a biotinylated alkyne via click chemistry, allowing for purification on a streptavidin resin.
Materials:
-
Azide-labeled protein
-
Alkyne-biotin conjugate
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Streptavidin affinity resin
-
Wash and elution buffers
Procedure:
-
Click Chemistry Reaction:
-
In a reaction tube, combine the azide-labeled protein, a 5-fold molar excess of alkyne-biotin, and the copper ligand.
-
Add CuSO4 and sodium ascorbate to final concentrations of 1 mM and 5 mM, respectively, to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Affinity Resin Equilibration:
-
Equilibrate the streptavidin affinity resin with a suitable binding buffer (e.g., PBS).
-
-
Binding:
-
Add the click chemistry reaction mixture to the equilibrated resin and incubate for 1 hour at room temperature with gentle mixing to allow the biotinylated protein to bind.
-
-
Washing:
-
Wash the resin extensively with the binding buffer to remove unbound protein and excess reagents.
-
-
Elution:
-
Elute the biotinylated protein from the resin using a competitive elution buffer (e.g., containing free biotin) or a denaturing elution buffer, depending on the downstream application.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein labeling and purification.
Signaling Pathway Application: Probing Protein-Protein Interactions in the PI3K/Akt Pathway
This compound labeled proteins can be powerful tools to study protein-protein interactions within signaling cascades. For example, a labeled kinase inhibitor could be used to identify its binding partners in the PI3K/Akt pathway, which is crucial in cell survival and proliferation.
Caption: Probing the PI3K/Akt pathway with a labeled protein.
Application Notes and Protocols: Cysteine-Specific Conjugation using Bromoacetamido-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG2-Azide is a heterobifunctional crosslinker designed for the selective modification of cysteine residues in proteins and peptides. This reagent features a bromoacetamide group that specifically reacts with the sulfhydryl (thiol) group of cysteine residues via an SN2 nucleophilic substitution reaction, forming a stable thioether bond.[1][2] The molecule also contains a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and an azide (B81097) group for subsequent conjugation to other molecules via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3][4] This dual functionality makes this compound a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and the creation of targeted therapeutics.
The reaction is highly dependent on the nucleophilicity of the cysteine thiol, which is significantly influenced by the pH of the reaction environment. The deprotonated thiolate anion (S-) is a much stronger nucleophile than the protonated thiol (-SH).[5] Given that the pKa of the cysteine thiol group in proteins is approximately 8.3, maintaining a pH at or slightly above this value increases the concentration of the reactive thiolate species, thereby enhancing the alkylation efficiency.[5]
Reaction Mechanism and Specificity
The conjugation of this compound to a cysteine residue proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The sulfur atom of the cysteine's thiol group acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom in the bromoacetamide group. This results in the displacement of the bromide ion, which is an excellent leaving group, and the formation of a stable thioether linkage.[1]
While the bromoacetamide group shows high reactivity towards cysteine residues, potential side reactions with other nucleophilic amino acid side chains can occur, particularly under non-optimal conditions.[6] These off-target modifications can include the alkylation of histidine, lysine, methionine, and the N-terminal α-amino group.[6] The propensity for these side reactions increases at higher pH values (typically > 9.0), with excessive concentrations of the alkylating reagent, and during prolonged reaction times.[5][6] Therefore, careful optimization of the reaction conditions is crucial to ensure high selectivity for cysteine modification.
Key Reaction Parameters
The efficiency and specificity of the conjugation reaction are governed by several critical parameters that must be carefully controlled. A summary of these parameters is provided in the table below.
| Parameter | Recommended Range/Value | Rationale & Considerations | Citations |
| pH | 7.5 - 8.5 | Balances efficient deprotonation of the cysteine thiol (pKa ~8.3) to the more nucleophilic thiolate anion with minimizing side reactions with other nucleophilic residues (e.g., lysine, histidine) which become more reactive at higher pH. | [5][6] |
| Temperature | Room Temperature (20-25°C) or 37°C | The reaction typically proceeds efficiently at room temperature. Incubation at 37°C can accelerate the reaction rate, but may also increase the potential for side reactions and protein degradation. | [6][8] |
| Molar Excess of Reagent | 2- to 10-fold molar excess over free thiols | A molar excess ensures efficient conjugation. However, a very high excess can increase the likelihood of non-specific modifications. The optimal ratio should be determined empirically for each specific protein. | [6][9] |
| Reaction Time | 1 - 2 hours | The optimal reaction time should be determined empirically by monitoring the reaction progress. Prolonged incubation can lead to increased side reactions. | [6][9] |
| Reducing Agent | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | Essential for reducing disulfide bonds to ensure the availability of free cysteine thiols for conjugation. TCEP is often preferred as it does not contain a thiol group and is less likely to interfere with the alkylation reaction. | [9][10] |
| Quenching Reagent | Excess thiol-containing reagent (e.g., DTT, β-mercaptoethanol, or free cysteine) | Added to consume any unreacted this compound, thereby stopping the reaction and preventing further modification of the protein. | [5][9] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Cysteine-Containing Protein
This protocol provides a general guideline for the conjugation of this compound to a protein with available cysteine residues.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reduction Buffer: e.g., Phosphate-buffered saline (PBS) or Tris buffer, pH 7.5-8.5
-
Reducing Agent: DTT or TCEP
-
Alkylation Buffer: e.g., Phosphate-buffered saline (PBS) or Tris buffer, pH 7.5-8.5
-
Quenching Solution: e.g., 1 M DTT or β-mercaptoethanol
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein in Reduction Buffer to a concentration of 1-10 mg/mL.
-
To reduce disulfide bonds and ensure free thiol groups, add a reducing agent. For example, add DTT to a final concentration of 10 mM or TCEP to a final concentration of 20 mM.[5][8]
-
Incubate at 37°C for 1 hour or at room temperature for 30-60 minutes.[5][9]
-
Optional but Recommended: Remove the reducing agent by buffer exchange into Alkylation Buffer using a desalting column or dialysis. This is particularly important if using DTT, as its thiol group can compete with the protein's cysteines for the bromoacetamide reagent.
-
-
Alkylation Reaction:
-
Prepare a fresh stock solution of this compound in a compatible solvent (e.g., DMSO or DMF).
-
Add the this compound stock solution to the reduced protein solution to achieve a final 2- to 10-fold molar excess over the concentration of free thiols.[6][9]
-
Incubate the reaction mixture in the dark at room temperature (20-25°C) for 1-2 hours.[6] The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess this compound and the quenching reagent by buffer exchange into the desired final buffer using a desalting column or dialysis.
-
-
Analysis and Characterization:
-
Verify the extent of modification using techniques such as mass spectrometry (to confirm the mass shift corresponding to the addition of the this compound moiety) or Ellman's reagent (DTNB) assay to quantify the remaining free thiols.[12]
-
Protocol 2: Click Chemistry with the Azide-Modified Protein
Following successful conjugation with this compound, the azide group can be used for subsequent "click" reactions. The following is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-modified protein conjugate
-
Alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent for Cu(I) generation (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer: e.g., PBS or Tris buffer, pH 7-8
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate (B8700270) in water.
-
-
Click Reaction:
-
In a reaction vessel, combine the azide-modified protein, the alkyne-containing molecule (typically in a 5- to 10-fold molar excess), and the copper-chelating ligand.
-
Add CuSO₄ to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE (if the alkyne partner is large enough to cause a mobility shift) or mass spectrometry.
-
-
Purification:
-
Purify the final conjugate to remove excess reagents using size-exclusion chromatography, dialysis, or other appropriate purification methods.
-
Visualizing the Workflow
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Salt Effect Accelerates Site-Selective Cysteine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Bromoacetamido-PEG2-Azide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low yields in reactions involving Bromoacetamido-PEG2-Azide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is divided into two main sections addressing the sequential reactions of the this compound linker: the bromoacetamide reaction with thiols and the azide (B81097) reaction via click chemistry.
Section A: Bromoacetylation Step (Thiol Reaction)
Q1: Why am I observing low or no conjugation of this compound to my thiol-containing molecule (e.g., a protein with cysteine residues)?
A1: Low yield in the bromoacetylation step can stem from several factors:
-
Incorrect pH: The reaction of a bromoacetamide with a thiol (thioether bond formation) is highly pH-dependent. The reactive species is the thiolate anion (-S⁻), which is more nucleophilic than the thiol (-SH). The reaction rate increases significantly at a pH above the pKa of the cysteine thiol (~8.3). For efficient and chemoselective labeling, a pH between 8.0 and 8.5 is often optimal.[1][2][3] At lower pH (e.g., 6.5), the reaction is significantly slower[4].
-
Reagent Instability: Bromoacetamide and its derivatives can be sensitive to light, moisture, and heat, which can lead to degradation.[5][6] It is crucial to store the reagent under the recommended conditions (typically -20°C) and allow it to warm to room temperature before opening to prevent moisture condensation.[1]
-
Presence of Reducing Agents: Reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are often used to reduce disulfide bonds and expose free thiols. However, these must be removed before adding the bromoacetamide linker, as they will compete for reaction and consume the reagent.
-
Thiol Oxidation: Free thiols on proteins can re-oxidize to form disulfide bonds, especially in the presence of oxygen and at neutral to alkaline pH. It is advisable to perform the reaction in degassed buffers to minimize oxidation.
-
Off-Target Reactions: While bromoacetamide is highly selective for thiols, side reactions with other nucleophilic residues like histidine or lysine (B10760008) can occur, particularly at higher pH.[7] However, the reaction with the more nucleophilic thiol group is generally favored.[7]
Q2: What are the optimal reaction conditions for the bromoacetamide-thiol conjugation?
A2: To maximize yield and selectivity, consider the following conditions:
-
pH: Maintain the reaction pH between 8.0 and 8.5 to ensure the cysteine thiol is sufficiently deprotonated to the reactive thiolate form.[1][2][4]
-
Buffer: Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or sodium phosphate. Avoid buffers containing primary amines (like Tris) if possible, although the reaction with thiols is much faster.
-
Temperature and Time: The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.
-
Molar Ratio: Use a 5- to 20-fold molar excess of the this compound linker over the thiol-containing molecule to drive the reaction to completion.
Q3: How can I confirm that the initial conjugation to the thiol has been successful before proceeding to the click chemistry step?
A3: Confirmation can be achieved using analytical techniques such as:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most direct method. An increase in the molecular weight of your protein or peptide corresponding to the mass of the this compound moiety (MW: 295.1 g/mol ) confirms conjugation.
-
HPLC: A shift in the retention time of the conjugated molecule compared to the starting material on a reverse-phase or size-exclusion column can indicate a successful reaction.
-
SDS-PAGE: For proteins, a slight shift in the band to a higher molecular weight may be observable, though it can be subtle for small linkers.
Section B: Azide-Alkyne Cycloaddition (Click Chemistry Step)
Q4: My initial bromoacetylation seems successful, but the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has a low yield. What are the common causes?
A4: Low yields in CuAAC reactions are frequently traced back to the catalyst system and reaction environment.[8]
-
Catalyst Inactivity: The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[8] This is the most common reason for failure. Ensure you have a sufficient amount of a reducing agent (like sodium ascorbate) and that your buffers are properly degassed.[8][9]
-
Poor Reagent Quality: The alkyne-containing molecule may have degraded. The purity of solvents and other reagents is also critical.[8]
-
Ligand Issues: A copper-stabilizing ligand (e.g., THPTA, BTTAA) is crucial in bioconjugation to protect the Cu(I) from oxidation and prevent protein precipitation. The absence or degradation of the ligand can lead to reaction failure.[9]
-
Substrate-Specific Problems: Steric hindrance around the azide or alkyne functional groups can slow down or prevent the reaction.[8] Additionally, some biomolecules may contain groups that chelate the copper catalyst, making it unavailable.[8]
-
Precipitation: The formation of insoluble precipitates during the reaction can indicate protein denaturation or aggregation caused by the catalyst system, or the precipitation of the reagents themselves.[10]
Q5: What are the key components and conditions for a successful CuAAC reaction?
A5: A typical and robust CuAAC protocol involves:
-
Copper Source: A Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) is commonly used, as it is more stable and easier to handle than Cu(I) salts.[9]
-
Reducing Agent: Sodium ascorbate (B8700270) is added in situ to reduce Cu(II) to the active Cu(I) state. A 5- to 10-fold excess over copper is recommended.[9] Important: Add the ascorbate last to initiate the reaction, after all other components are mixed.[9]
-
Copper Ligand: A water-soluble ligand like THPTA is essential to stabilize the Cu(I) catalyst. A typical ratio is 5 equivalents of ligand to 1 equivalent of copper.
-
Reactants: The azide-modified molecule and the alkyne-containing molecule.
-
Solvent: Degassed, high-purity aqueous buffers (e.g., PBS).
-
Order of Addition: A recommended practice is to first mix the CuSO₄ with the ligand, add this mixture to the solution containing the azide and alkyne substrates, and finally initiate the reaction by adding the sodium ascorbate.[9]
Q6: I'm observing side products. What are the primary side reactions in CuAAC and how can they be minimized?
A6: The most common side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling.[8] This occurs when two alkyne molecules couple together in the presence of Cu(II) and oxygen. To minimize this:
-
Maintain Anaerobic Conditions: Thoroughly degas all buffers and solutions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Use Sufficient Reducing Agent: Ensure an adequate concentration of sodium ascorbate is present throughout the reaction to keep the copper in the Cu(I) state.[8]
Data Presentation
Table 1: Comparison of Thiol-Reactive Chemistries
| Feature | Bromoacetamide | Maleimide (B117702) |
| Linkage Formed | Thioether | Thiosuccinimide ether |
| Linkage Stability | High (stable C-S bond)[7] | Variable (prone to retro-Michael reaction and thiol exchange)[7] |
| Optimal pH | > 8.0[1][2] | 6.5 - 7.5[2] |
| Selectivity | High for thiols, but can react with other nucleophiles at high pH[7] | Excellent for thiols at pH 6.5-7.5[11] |
Table 2: Troubleshooting Guide for Bromoacetylation
| Issue | Potential Cause | Recommended Solution |
| Low/No Conjugation | pH too low | Increase buffer pH to 8.0-8.5.[1][2] |
| Reagent degraded | Use fresh, properly stored this compound.[1] | |
| Competing reducing agents | Remove DTT/TCEP via dialysis or desalting column before reaction. | |
| Thiol re-oxidation | Use degassed buffers; consider adding a non-thiol reducing agent like TCEP during purification. | |
| Precipitation | Protein instability at high pH | Perform a pH stability test for your protein; conduct the reaction at the highest tolerable pH. |
Experimental Protocols
Protocol 1: General Procedure for Thiol Modification with this compound
-
Prepare the Thiol-Containing Molecule: If the protein/peptide contains disulfide bonds, reduce them using an appropriate reducing agent (e.g., 10 mM DTT for 30 minutes at 37°C).
-
Remove Reducing Agent: Remove the reducing agent completely using a desalting column (e.g., G-25) or dialysis, exchanging into a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Prepare the Linker: Dissolve this compound in a compatible, anhydrous solvent (like DMSO or DMF) to create a concentrated stock solution (e.g., 100 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein/peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.[5][6]
-
Purification: Remove the excess, unreacted linker via a desalting column or dialysis against a suitable storage buffer.
-
Confirmation: Confirm conjugation using mass spectrometry.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reagents:
-
Azide-modified molecule: In a degassed aqueous buffer (e.g., PBS).
-
Alkyne-containing molecule: In a compatible solvent (e.g., water or DMSO).
-
Catalyst Premix: In a separate tube, mix 1 equivalent of CuSO₄ (from a 50 mM stock in water) with 5 equivalents of THPTA ligand (from a 100 mM stock in water).
-
Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
-
Reaction Setup: In a reaction tube, combine the azide-modified molecule and a 5- to 10-fold molar excess of the alkyne-containing molecule.
-
Add Catalyst: Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 100-250 µM.
-
Initiate Reaction: Add the sodium ascorbate solution to a final concentration of 2.5-5 mM to start the reaction.[9]
-
Incubation: Incubate at room temperature for 1-4 hours.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove the copper catalyst and excess reagents.[8]
Visualizations
Caption: Experimental workflow for a two-step bioconjugation reaction.
Caption: Troubleshooting decision tree for the bromoacetylation step.
Caption: Core components required for a successful CuAAC reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-BROMOACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
Optimizing reaction buffer pH for Bromoacetamido-PEG2-Azide thiol conjugation
Technical Support Center: Bromoacetamido-PEG2-Azide Thiol Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction buffer pH during the conjugation of this compound to thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between a bromoacetamide group and a thiol?
A1: Bromoacetyl groups react chemoselectively with thiols at a pH of 8.0 or higher.[1][2] While the reaction can proceed at a lower pH, the rate is significantly slower. Unlike maleimides which are optimal at pH 6.5-7.5, bromoacetamides require a more alkaline environment for efficient conjugation.[1][]
Q2: How does pH affect the reactivity of the thiol group?
A2: The reaction occurs between the bromoacetamide and the thiolate anion (deprotonated thiol). The pKa of a typical cysteine thiol is around 8.5.[4] At a pH near or above the pKa, a significant portion of the thiol groups will be in the reactive thiolate form, thus increasing the reaction rate.[4]
Q3: Can other functional groups on my protein or molecule react with the bromoacetamide group?
A3: While bromoacetamide is highly selective for thiols, potential side reactions with other nucleophilic groups like primary amines (e.g., lysine (B10760008) residues) can occur, especially at higher pH values (> 7.5).[5][6] However, the reaction with thiols is generally much faster.[]
Q4: Is the this compound linker stable in aqueous buffers?
A4: The components of the linker exhibit good stability under typical reaction conditions. The thioether bond formed upon reaction with a thiol is highly stable and not prone to reversal, unlike some maleimide-thiol adducts.[1][6] The amide bond and the PEG spacer are also very stable under physiological pH.[6] The azide (B81097) group is generally stable but can be reduced by agents like DTT or TCEP, so these should be avoided in the final reaction buffer if the azide is to be used in subsequent click chemistry reactions.[7]
Q5: What are some suitable buffers for this conjugation reaction?
A5: Phosphate-buffered saline (PBS) or borate (B1201080) buffers adjusted to the desired alkaline pH (e.g., 8.0-8.5) are commonly used. It is advisable to avoid buffers with primary or secondary amines, such as Tris, as they can potentially react with the bromoacetamide group.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The reaction buffer pH is too low (e.g., < 7.5), leading to a slow reaction rate. | Increase the pH of the reaction buffer to the optimal range of 8.0-9.0.[5][8] |
| Oxidized Thiols: The thiol groups on your molecule have formed disulfide bonds and are not available for reaction. | Reduce the disulfide bonds using a reducing agent like DTT or TCEP prior to conjugation. Crucially, the reducing agent must be removed before adding the bromoacetamide reagent. This can be done via dialysis or a desalting column.[9][10] | |
| Hydrolysis of Bromoacetamide: The bromoacetamide reagent has hydrolyzed due to prolonged exposure to aqueous buffer. | Prepare the bromoacetamide solution fresh just before use. Avoid storing the reagent in aqueous solutions for extended periods.[1] | |
| Poor Specificity (Reaction with other groups) | pH is too high: Very high pH (> 9.0) can increase the reactivity of other nucleophilic groups, such as amines. | Perform the conjugation at the lower end of the optimal range (e.g., pH 8.0) to maximize thiol selectivity.[5] |
| Precipitation of Reactants | Poor Solubility: The protein or molecule of interest may not be soluble at the optimal reaction pH. | Screen different buffer systems or add solubility-enhancing agents that do not interfere with the reaction. |
Data Summary: pH and Reaction Kinetics
The following table summarizes the effect of pH on the reaction of haloacetamides with thiols. Note that bromoacetamides are significantly more reactive than chloroacetamides.[11]
| Reagent Type | Optimal pH Range | Relative Reaction Rate | Key Considerations |
| Bromoacetamide | 8.0 - 9.0[5][8] | Fast | Highly selective for thiols, but potential for reaction with amines at higher pH. The formed thioether bond is very stable.[1][6] |
| Maleimide (B117702) | 6.5 - 7.5[1][][5] | Very Fast | Highly selective for thiols within this pH range. The resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[1][6] |
| Iodoacetamide | ~8.0 | Very Fast | Less selective than maleimides and can react with other residues like histidine and methionine.[10] |
Experimental Protocol: General Procedure for Thiol Conjugation
This protocol provides a general guideline. Optimization may be required for specific applications.
1. Preparation of Thiol-Containing Molecule:
-
Dissolve the protein or molecule with free thiols in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
If the thiols are present as disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of a reducing agent (e.g., DTT or TCEP) and incubate at room temperature for 1-2 hours.
-
Crucially, remove the reducing agent using a desalting column or dialysis against a nitrogen-purged buffer (e.g., PBS, pH 7.4).
2. Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in an anhydrous, water-miscible solvent such as DMSO or DMF to prepare a stock solution (e.g., 10-100 mM).[2]
3. Conjugation Reaction:
-
Adjust the pH of the thiol-containing molecule solution to 8.0-8.5 using a suitable buffer (e.g., 1M sodium borate, pH 9.0).
-
Add the desired molar excess of the this compound stock solution to the thiol solution. A 10-20 fold molar excess of the bromoacetamide reagent over the thiol is a good starting point.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
4. Quenching and Purification:
-
(Optional) Quench any unreacted bromoacetamide by adding a small molecule thiol like 2-mercaptoethanol (B42355) or cysteine.
-
Purify the conjugate from excess reagent and byproducts using size exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Reaction mechanism for thiol-bromoacetamide conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Side reactions of Bromoacetamido-PEG2-Azide and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other issues encountered during experiments with Bromoacetamido-PEG2-Azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker. It contains two reactive groups: a bromoacetamide group and an azide (B81097) group, connected by a two-unit polyethylene (B3416737) glycol (PEG2) spacer.
-
Bromoacetamide Group: This group is an alkylating agent that primarily reacts with nucleophilic thiol (sulfhydryl) groups, such as those on cysteine residues in proteins, to form a stable thioether bond.
-
Azide Group: This group is stable under most bioconjugation conditions and can react with terminal alkynes or strained cyclooctynes via "click chemistry" to form a stable triazole linkage.
Q2: What is the optimal pH for reacting the bromoacetamide group with a thiol?
The optimal pH for the reaction of the bromoacetamide group with a thiol is typically in the range of 7.5 to 8.5. At this pH, the thiol group (-SH) is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which significantly accelerates the rate of the desired alkylation reaction.
Q3: What are the potential side reactions of the bromoacetamide group?
While the bromoacetamide group is highly reactive towards thiols, it can also react with other nucleophilic functional groups present in biomolecules, leading to off-target modifications. The most common side reactions include:
-
Reaction with Amines: The ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins can react with bromoacetamide, especially at pH values above 8.5.
-
Reaction with Histidine: The imidazole (B134444) ring of histidine can also be alkylated by the bromoacetamide group.
-
Hydrolysis: The bromoacetamide group can undergo hydrolysis to form a non-reactive hydroxyacetamide, particularly at higher pH and elevated temperatures.
Q4: How stable is the azide group during the bromoacetamide conjugation reaction?
The azide group is generally stable under the conditions used for the bromoacetamide-thiol reaction (pH 7.5-8.5, room temperature). However, it is sensitive to certain reagents, particularly reducing agents.
Q5: Can I use Dithiothreitol (DTT) to quench the bromoacetamide reaction?
No, it is not recommended to use Dithiothreitol (DTT) to quench the reaction. DTT is a strong reducing agent and has been shown to reduce azides to amines. This would result in the loss of the azide functionality of your this compound linker, preventing its subsequent use in click chemistry.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound and provides step-by-step solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation to Thiol | 1. Thiol is not available: Cysteine residues may be oxidized and forming disulfide bonds. 2. pH is too low: The thiol is not sufficiently deprotonated to the reactive thiolate form. 3. Reagent has degraded: Bromoacetamide can hydrolyze over time, especially if stored improperly. | 1. Reduce disulfide bonds: Before adding the bromoacetamide reagent, treat your sample with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is generally more stable and less likely to interfere with subsequent steps than DTT. Ensure complete removal of the reducing agent before proceeding. 2. Optimize pH: Adjust the reaction buffer to a pH between 7.5 and 8.5. 3. Use fresh reagent: Prepare a fresh stock solution of this compound before each experiment. |
| Non-specific Labeling (Modification of Lysine or Histidine) | 1. pH is too high: A pH above 8.5 increases the reactivity of amine and imidazole groups. 2. High molar excess of reagent: Using a large excess of the linker increases the likelihood of reactions with less reactive sites. 3. Prolonged reaction time: Longer reaction times can lead to the modification of less reactive nucleophiles. | 1. Lower the reaction pH: Maintain the pH in the optimal range of 7.5-8.5. 2. Titrate the reagent concentration: Start with a lower molar excess of the linker (e.g., 2-5 fold molar excess over the thiol) and optimize as needed. 3. Monitor reaction progress: Perform a time-course experiment to determine the optimal reaction time that maximizes thiol conjugation while minimizing off-target reactions. |
| Loss of Azide Functionality after Quenching | Use of an inappropriate quenching agent: Strong reducing agents like DTT will reduce the azide group to an amine. | Use an azide-compatible quenching agent: Quench the reaction with an excess of a monothiol such as L-cysteine or 2-mercaptoethanol (B42355) . These thiols will react with the excess bromoacetamide without significantly affecting the azide group under typical quenching conditions. |
| Low Yield in Subsequent Click Chemistry Reaction | 1. Loss of azide functionality: As described above, this can be due to an inappropriate quenching agent. 2. Inefficient purification: Residual quenching agent or other small molecules can interfere with the click reaction. | 1. Use an appropriate quenching agent: See the solution above. 2. Thorough purification: After the bromoacetamide conjugation and quenching steps, purify the conjugate using a suitable method such as size-exclusion chromatography (desalting column) or dialysis to remove all small molecule contaminants. |
Data Presentation: Reactivity of Bromoacetamide
The following table summarizes the relative reactivity and optimal conditions for the reaction of the bromoacetamide group with different nucleophiles. Note that specific rate constants can vary depending on the specific molecule and reaction conditions.
| Nucleophile | Amino Acid | Optimal pH Range | Second-Order Rate Constant (k) at pH ~7.5 (M⁻¹s⁻¹) | Key Considerations |
| Thiol | Cysteine | 7.5 - 8.5 | ~1 - 10[1] | This is the desired, primary reaction. The rate is highly dependent on the pKa of the specific cysteine residue. |
| Amine | Lysine, N-terminus | > 8.5 | Significantly lower than for thiols at pH 7.5-8.5 | Reactivity increases significantly at higher pH as the amine becomes deprotonated. |
| Imidazole | Histidine | > 6.0 | Lower than for thiols at pH 7.5-8.5 | The imidazole ring becomes more nucleophilic at pH values above its pKa (~6.0). |
| Water | (Hydrolysis) | > 8.0 | - | The rate of hydrolysis increases with increasing pH and temperature. The half-life of dichloroacetamide at pH 7 can be around 55 days, while at higher pH, it can be significantly shorter.[2] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and experimental goals.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline - PBS).
-
This compound.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5.
-
(Optional) Reducing Agent: TCEP-HCl solution (e.g., 10 mM in water).
-
Quenching Solution: L-cysteine or 2-mercaptoethanol (e.g., 1 M in water).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to free thiols, add TCEP-HCl to a final concentration of 1-5 mM. Incubate at room temperature for 30-60 minutes. Remove the TCEP using a desalting column equilibrated with the Reaction Buffer.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to a high concentration (e.g., 10-50 mM).
-
Conjugation Reaction: Add the this compound solution to the protein solution to achieve a 2-10 fold molar excess over the number of thiol groups. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light.
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to react with any excess bromoacetamide. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess quenching reagent and other byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
Visualizations
Below are diagrams illustrating the key chemical reactions and a typical experimental workflow.
Caption: Desired reaction of this compound with a protein thiol.
Caption: Common side reactions of the bromoacetamide group.
Caption: Experimental workflow for protein conjugation.
References
Improving the efficiency of click chemistry with Bromoacetamido-PEG2-Azide
Welcome to the technical support center for Bromoacetamido-PEG2-Azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency of your click chemistry and bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two distinct reactive groups: a bromoacetamido group and an azide (B81097) group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.
-
Bromoacetamido Group: This group reacts specifically with nucleophiles, most commonly the thiol groups of cysteine residues in proteins and peptides, through an SN2 reaction to form a stable thioether bond.[1]
-
Azide Group: This group is used in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to react with alkyne-containing molecules, forming a stable triazole ring.[2]
-
PEG2 Spacer: The short PEG linker enhances the water solubility of the molecule and the resulting conjugate, which is beneficial for reactions in aqueous buffers.[3]
Its primary application is in bioconjugation, where it acts as a bridge to link two different molecules, such as a protein and a fluorescent dye, a small molecule drug, or another biomolecule.
Q2: What is the optimal pH for the reaction of the bromoacetamide group with a thiol?
The bromoacetamide group reacts with thiols (sulfhydryl groups) to form a stable thioether linkage. This reaction is pH-dependent. While the reaction can proceed at neutral pH, it is generally more efficient at a slightly alkaline pH of 7.5-8.5. At this pH, the thiol group is more likely to be in its more nucleophilic thiolate form, which accelerates the reaction rate.
Q3: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has a very low yield. What are the common causes?
Low yields in CuAAC reactions are often due to a few critical factors:
-
Oxidation of the Copper(I) Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)). It is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture.
-
Poor Reagent Quality: Degradation of any of the reagents, including the this compound, the alkyne-containing molecule, or the reducing agent (like sodium ascorbate), can significantly impact the reaction efficiency.
-
Suboptimal Reaction Conditions: Incorrect concentrations of reactants, catalyst, or ligand, as well as inappropriate solvent or temperature, can lead to poor yields.
-
Presence of Inhibitors: Certain functional groups or impurities in the reaction mixture can chelate the copper catalyst and inhibit the reaction.
Q4: How can I prevent the oxidation of my copper catalyst?
To maintain the active Cu(I) state of your catalyst, it is crucial to minimize the presence of oxygen in your reaction. This can be achieved by:
-
Degassing Solvents: Before adding the catalyst, degas all solvents (e.g., water, buffers, organic co-solvents) by methods such as sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using the freeze-pump-thaw technique.
-
Using a Reducing Agent: A reducing agent, most commonly sodium ascorbate (B8700270), is added to the reaction mixture to reduce any Cu(II) to Cu(I) in situ. Always use a freshly prepared solution of sodium ascorbate.
-
Working Under an Inert Atmosphere: For highly sensitive reactions, performing the entire experiment in a glovebox under an inert atmosphere can be beneficial.
Q5: Can the bromoacetamide and azide groups react with each other?
Under the standard conditions for thiol conjugation and CuAAC, the bromoacetamide and azide groups are orthogonal, meaning they do not react with each other. The bromoacetamide group is an electrophile that reacts with nucleophiles like thiols, while the azide group is a 1,3-dipole that specifically reacts with alkynes in the presence of a copper(I) catalyst. However, it is important to avoid harsh reaction conditions or the presence of reagents that could induce unwanted side reactions. For instance, some reducing agents used for other purposes, like phosphines, can reduce the azide group.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your two-step conjugation experiments with this compound.
| Symptom | Potential Cause | Suggested Solution |
| Low or no conjugation in the first step (thiol reaction) | Thiol groups on the protein are oxidized to disulfides. | Reduce the protein with a disulfide-reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) prior to conjugation. If using DTT, it must be removed before adding the bromoacetamide reagent. |
| Incorrect pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 7.5 and 8.5 to facilitate the formation of the more reactive thiolate anion. | |
| Insufficient incubation time or temperature. | Increase the incubation time or slightly raise the temperature (e.g., from 4°C to room temperature). Monitor the reaction progress by a suitable analytical method. | |
| Low yield in the second step (click chemistry) | Inactive copper catalyst (oxidized to Cu(II)). | Degas all buffers and solutions thoroughly before adding the copper catalyst. Use a fresh solution of sodium ascorbate. Consider using a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) state. |
| Purity issues with reagents. | Verify the purity of your this compound-conjugated molecule and the alkyne-containing molecule. Impurities can inhibit the catalyst. | |
| Incorrect stoichiometry of reactants. | Optimize the molar ratio of the alkyne to the azide. A slight excess of the alkyne (1.1 to 2 equivalents) is often beneficial. | |
| Poor solubility of the conjugate | Aggregation of the protein or conjugate. | The PEG2 linker enhances solubility, but for highly hydrophobic molecules, aggregation can still be an issue. Consider using a co-solvent like DMSO or DMF, or including a non-ionic surfactant in the reaction buffer. |
| Presence of unexpected byproducts | Side reactions of the bromoacetamide group. | The bromoacetamide group can have some reactivity towards other nucleophiles like amines (lysine residues) at higher pH. Perform the thiol conjugation at a pH closer to 7.5 to improve selectivity. |
| Degradation of the azide group. | Avoid using reducing agents other than sodium ascorbate, such as phosphines (e.g., TCEP in high concentrations for extended periods), which can reduce the azide to an amine. |
Quantitative Data Summary
The efficiency of CuAAC reactions can be influenced by various factors. The following table summarizes typical reaction conditions and reported yields for CuAAC with PEGylated azides.
| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PEG-Azide + Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 25 | 12 | >95 |
| Azido-PEG-protein + Alkyne-dye | CuSO₄/Sodium Ascorbate/THPTA | PBS | 25 | 1 | ~90 |
| PEG-Azide + Propargyl alcohol | CuI | Molten PEG2000 | 70 | 2 | 97[3] |
| Azido-PEG-acetate + Propargyl alcohol | Cu turnings | Molten PEG2000 | 70 | 4 | 95[3] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Containing Protein with an Alkyne-Modified Molecule
This protocol describes a general procedure for a two-step conjugation using this compound. Optimization may be required for specific molecules.
Step 1: Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation: If the protein contains disulfide bonds, reduce them using a 10-fold molar excess of TCEP in a suitable buffer (e.g., PBS, pH 7.4) for 1 hour at room temperature. Remove excess TCEP using a desalting column.
-
Reaction Setup: Dissolve the thiol-containing protein in a reaction buffer (e.g., PBS, pH 7.5-8.0).
-
Linker Addition: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO. Add a 5- to 20-fold molar excess of the linker to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful conjugation and determine the linker-to-protein ratio using techniques like MALDI-TOF mass spectrometry or SDS-PAGE analysis.
Step 2: Click Chemistry Reaction with an Alkyne-Modified Molecule
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 20 mM).
-
Sodium ascorbate in water (e.g., 100 mM). Prepare this solution immediately before use.
-
A copper-chelating ligand such as THPTA in water (e.g., 100 mM).
-
-
-
Reaction Setup:
-
In a reaction tube, add the azide-modified protein from Step 1.
-
Add the alkyne-containing molecule to the protein solution. A 2- to 10-fold molar excess of the alkyne over the azide is recommended.
-
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture containing the azide and alkyne. Gently mix.
-
Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst, excess alkyne, and other small-molecule reagents.
-
Characterization: Analyze the final conjugate by SDS-PAGE, UV-Vis spectroscopy (if the alkyne molecule is a dye), and mass spectrometry to confirm successful conjugation.
Visualizations
Caption: Experimental workflow for a two-step bioconjugation.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Technical Support Center: Purifying Bromoacetamido-PEG2-Azide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Bromoacetamido-PEG2-Azide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The primary challenges in purifying this compound conjugates stem from the physicochemical properties of the molecule. The PEG component can lead to broad peaks in chromatography and makes the molecule less visible to standard UV detectors. The bifunctional nature of the linker, with a reactive bromoacetamide group and an azide (B81097) group, necessitates careful selection of purification conditions to avoid degradation or reaction of these functional groups.
Q2: What are the recommended purification methods for this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and widely used method for purifying PEGylated molecules like this compound.[1] Separation is based on the hydrophobicity of the molecule. Other techniques such as size-exclusion chromatography (SEC) can be useful for removing larger impurities or aggregates.
Q3: How can I detect this compound during HPLC purification if it has poor UV absorbance?
Polyethylene glycol itself lacks a strong UV chromophore. For effective detection, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly recommended.[1] Alternatively, if available, Mass Spectrometry (MS) can provide both detection and mass confirmation.[1]
Q4: What are the potential impurities I should be aware of when purifying this compound conjugates?
Potential impurities can include starting materials from the synthesis, such as the corresponding amino-PEG2-azide and bromoacetic acid. Side products from the bromoacetylation reaction are also possible. Additionally, hydrolysis of the bromoacetamide group can occur if the compound is exposed to harsh pH conditions, particularly basic solutions.
Q5: What are the stability considerations for the bromoacetamide and azide functional groups during purification?
The bromoacetamide group is susceptible to hydrolysis, especially under basic conditions.[2] Therefore, it is advisable to use neutral or slightly acidic buffers during purification. The azide functional group is generally stable under typical chromatographic conditions.[3] However, it's important to be aware of the potential hazards associated with azide compounds and handle them with appropriate safety precautions.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Broad peaks in HPLC chromatogram | - Non-optimal chromatographic conditions. - Column overload. | - Optimize the gradient elution profile. - Increase the column temperature to improve peak shape.[1] - Reduce the sample injection volume or concentration. |
| Low recovery of the conjugate | - Adsorption to chromatography media or vials. - Degradation of the molecule during purification. | - Use low-binding tubes and vials. - Ensure the pH of the mobile phase is compatible with the stability of the bromoacetamide group (ideally slightly acidic to neutral). |
| Presence of impurities in the final product | - Incomplete separation from starting materials or byproducts. - Hydrolysis of the bromoacetamide group. | - Optimize the HPLC gradient to improve resolution. - Consider using a different stationary phase (e.g., C8 instead of C18). - Maintain a controlled, slightly acidic pH throughout the purification process. |
| Difficulty in detecting the product | - Low UV absorbance of the PEG linker. | - Utilize a universal detector such as an ELSD or CAD.[1] - If using a UV detector, monitor at a lower wavelength (e.g., ~210-220 nm) where the amide bond may show some absorbance. |
| Inconsistent retention times | - Changes in mobile phase composition. - Column degradation. | - Prepare fresh mobile phases daily. - Use a guard column to protect the analytical column. - Flush and store the column according to the manufacturer's instructions. |
Experimental Protocols
Exemplary Protocol for RP-HPLC Purification of this compound
This protocol is a general guideline and may require optimization for specific instruments and sample characteristics.
1. Materials and Reagents:
- Crude this compound conjugate
- HPLC-grade water
- HPLC-grade acetonitrile (B52724) (ACN)
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
2. Sample Preparation:
- Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., water/ACN mixture or DMSO).
- Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Flow Rate: 1.0 mL/min
- Column Temperature: 30-40 °C
- Detection: ELSD, CAD, or MS. If using UV, monitor at 214 nm.
- Injection Volume: 20-100 µL (depending on sample concentration and column capacity)
- Gradient Program (Example): | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 25 | 95 | | 30 | 95 | | 31 | 5 | | 35 | 5 |
4. Post-Purification Processing:
- Collect the fractions containing the purified product.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H15BrN4O3 | [6] |
| Molecular Weight | 295.14 g/mol | [6] |
| Purity (Typical) | >96% | [6] |
Table 2: Comparison of HPLC Detection Methods for PEGylated Compounds
| Detector | Principle | Advantages | Disadvantages |
| UV-Vis | Measures absorbance of light by chromophores. | Simple, robust, widely available. | Not suitable for molecules without a strong chromophore like PEG. |
| ELSD | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. | Universal detection for non-volatile compounds, compatible with gradient elution. | Semi-quantitative, response can be non-linear. |
| CAD | Measures charge transferred from ionized gas to analyte particles. | Universal detection, provides a more uniform response than ELSD, compatible with gradient elution. | Can be more expensive than other detectors. |
| MS | Measures mass-to-charge ratio of ionized molecules. | Provides molecular weight information and structural data, highly sensitive and specific. | Higher cost and complexity. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting decision tree for purifying this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. precisepeg.com [precisepeg.com]
Impact of reducing agents on Bromoacetamido-PEG2-Azide reactivity
Welcome to the technical support center for Bromoacetamido-PEG2-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this reagent, with a particular focus on the impact of reducing agents on its reactivity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional crosslinker.[1][2] It contains a bromoacetamide group that selectively reacts with free sulfhydryl (thiol) groups on cysteine residues within proteins or peptides to form a stable thioether bond.[3][4] The terminal azide (B81097) group can then be used in "click chemistry" reactions, such as with alkyne-modified molecules, for subsequent conjugation.[1][2]
Q2: My protein's cysteine residues are in disulfide bonds. Can I still use this reagent?
Yes, but you must first reduce the disulfide bonds to generate free thiols. This is typically achieved by treating your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). However, it is critical to remove the reducing agent before adding the this compound, as residual reducing agents will interfere with the conjugation reaction.[5][6]
Q3: How do reducing agents like DTT and TCEP interfere with this compound?
Reducing agents can cause two major side reactions:
-
Reaction with the Bromoacetamide Group:
-
DTT , being a thiol-containing compound, will compete with the cysteine residues of your protein for reaction with the bromoacetamide group.[3][7] This will consume your linker and reduce conjugation efficiency.
-
TCEP , although thiol-free, has also been reported to react with haloacetamides, which can inhibit the desired labeling of your protein.[6][8]
-
-
Reduction of the Azide Group:
Q4: What is the optimal pH for the reaction between the bromoacetamide group and a cysteine thiol?
The reaction rate is pH-dependent, with optimal reactivity typically observed in the pH range of 7.5-8.5.[14] At this pH, the cysteine thiol is sufficiently deprotonated to the more nucleophilic thiolate anion, which readily reacts with the bromoacetamide.[3]
Q5: How can I remove the reducing agent after reducing my protein and before adding the bromoacetamide linker?
The most common and effective methods are size-exclusion chromatography (e.g., desalting columns) and dialysis.[2][5] These techniques efficiently separate the small molecule reducing agent from the much larger protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Incomplete reduction of disulfide bonds: Not enough free thiols are available for reaction. | - Ensure you are using a sufficient molar excess of the reducing agent (e.g., 10-20 fold molar excess of TCEP).- Increase the reduction incubation time (e.g., 30-60 minutes at room temperature).[3] |
| 2. Residual reducing agent in the reaction: The reducing agent is reacting with the bromoacetamide linker, preventing it from labeling the protein.[6] | - Crucially, ensure complete removal of the reducing agent after the reduction step. Use a desalting column or dialysis for efficient removal.[2][5] | |
| 3. Suboptimal reaction pH: The pH is too low, resulting in a protonated and less reactive cysteine thiol. | - Ensure your reaction buffer is within the optimal pH range of 7.5-8.5.[14] Verify the pH immediately before starting the reaction. | |
| 4. Degraded this compound: The reagent may have hydrolyzed. | - Prepare fresh stock solutions of the reagent in an anhydrous solvent like DMSO or DMF immediately before use.[7] | |
| Loss of "Click" Reactivity | 1. Reduction of the azide group: Residual DTT or TCEP has reduced the azide to an amine.[9][11][13] | - As with low conjugation yield, the primary solution is the thorough removal of the reducing agent prior to adding the linker. |
| Off-Target Modifications | 1. Reaction pH is too high: At pH values above ~9.0, other nucleophilic groups like the ε-amino group of lysine (B10760008) can become deprotonated and react with the bromoacetamide. | - Lower the reaction pH to the recommended 7.5-8.5 range to favor cysteine reactivity. |
| 2. High concentration of linker or long reaction time: Excessive linker or time can lead to modification of less reactive sites like histidine or methionine.[7] | - Reduce the molar excess of the bromoacetamide linker (a 5- to 10-fold molar excess over free thiols is a good starting point).- Optimize the reaction time by monitoring its progress. |
Data Summary
Comparison of Common Reducing Agents
| Reducing Agent | Mechanism | Advantages | Disadvantages & Impact on Bromoacetamide/Azide |
| DTT (Dithiothreitol) | Thiol-based | Effective at reducing disulfides. | - Contains thiols that directly react with the bromoacetamide group.[3][7]- Can reduce the azide group to an amine.[9][10]- Must be completely removed before adding the linker. |
| TCEP (Tris(2-carboxyethyl)phosphine) | Phosphine-based | Thiol-free, stable, and effective over a wide pH range.[15] | - Can react with haloacetamides, inhibiting the desired reaction.[6][8]- Can reduce the azide group to an amine.[11][12][13]- Must be completely removed before adding the linker. |
| BME (β-Mercaptoethanol) | Thiol-based | Inexpensive and effective. | - Volatile with a strong odor.- Contains a thiol that will react with the bromoacetamide group.- Must be completely removed before adding the linker. |
Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Reduction pH | 7.0 - 8.0 | Effective for most reducing agents. |
| Conjugation pH | 7.5 - 8.5 | Optimizes the nucleophilicity of the cysteine thiol while minimizing off-target reactions.[14] |
| Molar Excess of Reductant | 10-20 fold over protein | Ensures complete reduction of disulfide bonds.[5] |
| Molar Excess of Linker | 5-10 fold over free thiols | Drives the reaction to completion while minimizing off-target labeling. |
| Reaction Time | 1-2 hours at room temperature | Typically sufficient for conjugation. Should be optimized for the specific protein.[3] |
| Quenching Agent (Post-Conjugation) | DTT, L-cysteine, or β-mercaptoethanol | Reacts with and neutralizes any excess, unreacted bromoacetamide.[3][7] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds and Removal of Reducing Agent
This protocol describes the reduction of disulfide bonds in an antibody or other protein using TCEP, followed by the removal of the TCEP using a desalting column.
-
Protein Preparation: Dissolve the protein in a suitable reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 100 mM in water).
-
Add TCEP to the protein solution to a final concentration that provides a 10- to 20-fold molar excess over the protein.
-
Incubate the mixture for 30-60 minutes at room temperature.
-
-
Reducing Agent Removal (Desalting):
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the desired conjugation buffer (e.g., PBS, pH 8.0).
-
Apply the reduced protein sample to the column.
-
Elute the protein according to the manufacturer's instructions, collecting the fractions containing the protein. The smaller TCEP molecules will be retained on the column, separating them from the protein.
-
Immediately proceed to the conjugation protocol.
-
Protocol 2: Conjugation of Reduced Protein with this compound
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous solvent such as DMSO.
-
Conjugation Reaction:
-
To the purified, reduced protein solution from Protocol 1, add the this compound stock solution to achieve a 5- to 10-fold molar excess of the linker over the number of available free thiols.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction and consume any excess bromoacetamide, add a quenching agent like DTT or L-cysteine to a final concentration of ~10 mM.[7]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove the quenching agent and any unreacted linker.
Visualizations
Caption: Experimental workflow for protein conjugation.
References
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Tris(2-carboxyethyl)phosphine hydrochloride - Enamine [enamine.net]
- 14. vectorlabs.com [vectorlabs.com]
- 15. broadpharm.com [broadpharm.com]
Optimizing catalyst concentration for CuAAC reactions with Bromoacetamido-PEG2-Azide
Welcome to the technical support center for the optimization of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Bromoacetamido-PEG2-Azide. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended order of reactions when using this compound for dual conjugation to an alkyne and a thiol?
A1: It is highly recommended to perform the CuAAC reaction (click chemistry) first, followed by the thiol-alkylation reaction. The presence of free thiols during the CuAAC reaction can lead to undesirable side reactions, including the formation of thiotriazole byproducts. A sequential approach ensures the orthogonality of the two reactions.
Q2: What is the optimal concentration of the copper catalyst for CuAAC reactions with this compound?
A2: For most bioconjugation applications, a final copper concentration in the range of 50 to 100 µM is recommended.[1] While higher concentrations might slightly increase the reaction rate, they also increase the risk of protein precipitation and oxidative damage to sensitive biomolecules.
Q3: Which copper source and reducing agent are best for this reaction?
A3: The most convenient and widely used method is the in situ generation of the active Cu(I) catalyst.[2] This is typically achieved by using Copper(II) sulfate (B86663) (CuSO₄) in combination with a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270).[2]
Q4: Why is a ligand necessary, and which one should I choose?
A4: A ligand is crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate.[3] For reactions in aqueous buffers, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.
Q5: What is the ideal ligand-to-copper ratio?
A5: A ligand-to-copper ratio of 5:1 is often recommended to ensure complete chelation of the copper ions, which helps to protect sensitive biomolecules from copper-mediated damage.[1][4]
Q6: Can the bromoacetamide group be degraded by the CuAAC reaction components?
A6: While the bromoacetamide group is generally stable under standard CuAAC conditions, it is important to follow a well-defined protocol. Performing the CuAAC reaction first and then purifying the product before the thiol addition minimizes any potential, albeit low, risk of side reactions with the bromoacetamide moiety.
Troubleshooting Guide
This guide addresses common issues encountered during CuAAC reactions with this compound.
| Problem | Potential Cause | Solution |
| Low or No Triazole Product Formation | Inactive Copper Catalyst | The active Cu(I) catalyst is readily oxidized. Ensure your sodium ascorbate solution is freshly prepared. It is also beneficial to degas your solvents to remove oxygen.[3] |
| Incorrect Reagent Stoichiometry | While a 1:1 ratio of azide (B81097) to alkyne is theoretical, using a slight excess (1.1 to 2-fold) of the less critical component can drive the reaction to completion.[3] | |
| Low Reactant Concentrations | CuAAC reactions are concentration-dependent. If working with very dilute samples, consider concentrating your reactants if possible. | |
| Interfering Buffer Components | Avoid using Tris-based buffers, as the amine groups can chelate the copper catalyst. Phosphate (B84403), HEPES, or MOPS buffers are generally compatible.[1] | |
| Formation of Unidentified Side Products | Thiol-Alkyne Side Reaction | If a thiol-containing molecule is present during the CuAAC reaction, a copper-catalyzed reaction between the thiol and alkyne can occur. Always perform the CuAAC reaction before introducing the thiol-containing reactant. |
| Oxidative Damage to Biomolecules | The combination of copper and ascorbate can generate reactive oxygen species (ROS). The use of a 5:1 ligand-to-copper ratio is critical for protecting your biomolecules.[1][4] Adding aminoguanidine (B1677879) to the reaction can also help scavenge byproducts of ascorbate oxidation.[1] | |
| Difficulty in Purifying the Final Conjugate | Residual Copper Catalyst | Residual copper can be toxic to cells and interfere with downstream applications. It can be removed using a chelating agent like EDTA during purification or through methods like size-exclusion chromatography or dialysis. |
Data Presentation
Table 1: Recommended Concentration Ranges for CuAAC Reaction Components
| Component | Stock Solution Concentration | Final Reaction Concentration | Molar Ratio (relative to Copper) |
| This compound | 10 mM in DMSO | 100 - 500 µM | - |
| Alkyne-modified Molecule | 10 mM in DMSO or buffer | 110 - 1000 µM | 1.1 - 2.0 (relative to Azide) |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50 - 100 µM | 1 |
| THPTA Ligand | 50 mM in water | 250 - 500 µM | 5 |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | 2.5 - 5 mM | 50 |
| Aminoguanidine (optional) | 100 mM in water | 5 mM | 50 |
Experimental Protocols
Protocol 1: CuAAC Reaction of this compound with an Alkyne-Modified Molecule
This protocol details the first step in a sequential dual-labeling experiment.
-
Prepare Stock Solutions:
-
This compound: 10 mM in anhydrous DMSO.
-
Alkyne-modified molecule: 10 mM in a compatible solvent (e.g., DMSO or reaction buffer).
-
Copper(II) sulfate (CuSO₄): 20 mM in deionized water.
-
THPTA: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh on the day of the experiment).
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.4.
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add the following in order:
-
Reaction Buffer (to bring the final volume to 100 µL).
-
5 µL of 10 mM this compound (final concentration: 500 µM).
-
5.5 µL of 10 mM Alkyne-modified molecule (final concentration: 550 µM).
-
-
In a separate tube, prepare the catalyst premix:
-
0.5 µL of 20 mM CuSO₄.
-
2.5 µL of 50 mM THPTA.
-
Vortex briefly to mix.
-
-
Add the 3 µL of the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 5 µL of freshly prepared 100 mM Sodium Ascorbate.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Purify the resulting Bromoacetamido-PEG2-triazole conjugate to remove the copper catalyst, excess ligand, and reducing agent. Suitable methods include size-exclusion chromatography, dialysis, or HPLC. This step is critical before proceeding to the thiol-alkylation reaction.
-
Protocol 2: Thiol-Alkylation of the Purified Bromoacetamido-PEG2-Triazole Conjugate
This protocol details the second step, reacting the bromoacetamide group with a thiol-containing molecule.
-
Prepare Solutions:
-
Purified Bromoacetamido-PEG2-triazole conjugate (from Protocol 1) in an appropriate buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Thiol-containing molecule: 10 mM in a compatible solvent.
-
-
Reaction Setup:
-
To the solution of the purified conjugate, add a 1.5 to 5-fold molar excess of the thiol-containing molecule.
-
The optimal pH for this reaction is typically between 7.0 and 8.5.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2 hours to overnight. The reaction can be monitored by LC-MS to confirm the formation of the thioether bond.
-
-
Purification:
-
Purify the final dual-conjugated product using an appropriate method (e.g., size-exclusion chromatography, HPLC) to remove any unreacted starting materials.
-
Visualizations
Caption: Recommended workflow for dual conjugation using this compound.
Caption: Troubleshooting logic for low-yield CuAAC reactions.
References
Storage and stability issues with Bromoacetamido-PEG2-Azide
This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage, stability, and handling of Bromoacetamido-PEG2-Azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinker used in bioconjugation and drug development. It contains two reactive groups: a bromoacetamido group and an azide (B81097) group, separated by a 2-unit polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamido group is highly reactive towards nucleophiles, such as thiols (cysteine residues), while the azide group can participate in "click chemistry" reactions with alkynes, BCN, or DBCO.[1][2][3] The PEG spacer enhances the solubility of the molecule in aqueous media.[4][5]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[1][4][6] Some suppliers also recommend storing the compound under an inert atmosphere, such as nitrogen, to minimize degradation from moisture and air.[7][8] It is also advised to protect the compound from light.
Q3: How should I handle this compound upon receiving it?
The product is typically shipped at ambient temperature.[1][6] Upon receipt, it is crucial to store it at the recommended -20°C. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture, as PEG compounds can be hygroscopic.[8] Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in a variety of organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), and acetonitrile.[5][8]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings.
Problem 1: Low or No Reactivity of the Bromoacetamido Group
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the Bromoacetamido Group | The bromoacetamido group is susceptible to hydrolysis, especially at high pH. Ensure your reaction buffer is within a neutral to slightly acidic pH range (pH 6.5-7.5). Avoid highly basic conditions. |
| Incorrect Storage | Improper storage can lead to degradation. Confirm that the reagent has been stored at -20°C and protected from moisture. If using a stock solution, ensure it was prepared with a dry solvent and has not undergone numerous freeze-thaw cycles.[10] |
| Presence of Competing Nucleophiles | Buffers containing primary or secondary amines (e.g., Tris) can compete with the intended target for reaction with the bromoacetamido group. It is advisable to use non-nucleophilic buffers like PBS or HEPES. |
| Insufficient Reaction Time or Temperature | While the reaction is generally efficient, ensure sufficient incubation time and an appropriate temperature for your specific reactants. |
Problem 2: Low or No Reactivity of the Azide Group in Click Chemistry
| Possible Cause | Troubleshooting Step |
| Degradation of the Azide Group | The azide group is generally stable but can be reduced to an amine by certain reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Avoid the presence of these reagents in your reaction mixture when targeting the azide group. |
| Issues with Click Chemistry Reaction Components | The efficiency of copper-catalyzed click chemistry (CuAAC) is dependent on the quality of the copper(I) source, ligand, and reducing agent (if used). Ensure all components of your click chemistry reaction are fresh and of high quality. |
| Incorrect Reaction Conditions | Optimize the reaction conditions for your specific click chemistry reaction, including catalyst concentration, temperature, and reaction time. |
Data Summary
Storage and Handling Recommendations
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1][4][6][7][8] |
| Storage Atmosphere | Inert atmosphere (e.g., Nitrogen) is recommended | [7][8] |
| Handling | Allow to come to room temperature before opening to prevent moisture condensation. | [8] |
| Stock Solution Storage | Prepare in a dry solvent. Store frozen. Limit freeze-thaw cycles. | [8][10] |
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Remove the vial of this compound from -20°C storage.
-
Allow the vial to equilibrate to room temperature for at least 15-20 minutes before opening. This is critical to prevent moisture from condensing on the compound.
-
In a well-ventilated fume hood, open the vial.
-
Add a sufficient volume of a dry organic solvent (e.g., anhydrous DMSO or DMF) to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[10]
Visualizations
Caption: Troubleshooting workflow for this compound reactivity issues.
Caption: Dual reactivity of this compound.
References
- 1. This compound, 932741-12-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. Bromoacetamido-PEG2-acid, 1415800-44-0 | BroadPharm [broadpharm.com]
- 5. Bromoacetamido-PEG11-azide, 2172677-17-5 | BroadPharm [broadpharm.com]
- 6. Bromoacetamido-PEG2-AZD, 2639395-43-8 | BroadPharm [broadpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. aksci.com [aksci.com]
- 10. medchemexpress.com [medchemexpress.com]
How to assess the degree of labeling with Bromoacetamido-PEG2-Azide
Welcome to the technical support center for Bromoacetamido-PEG2-Azide. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals successfully assess the degree of labeling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker. It contains a bromoacetamido group that reacts with nucleophiles, primarily the thiol group of cysteine residues on proteins, and an azide (B81097) group that can be used in "click chemistry" reactions, such as with alkynes, BCN, or DBCO.[1][2] This linker is commonly used to introduce an azide handle onto proteins or other molecules for subsequent conjugation.
Q2: What is the "degree of labeling" (DOL) and why is it important?
The degree of labeling (DOL), also known as the dye-to-protein ratio, represents the average number of label molecules conjugated to a single protein or target molecule.[3][4] Determining the DOL is crucial for ensuring experimental consistency, optimizing reaction conditions, and understanding the potential impact of labeling on the protein's function.[5][6] Over-labeling can lead to protein aggregation or loss of function, while under-labeling may result in a poor signal in downstream applications.[4][7]
Q3: What are the primary methods to assess the degree of labeling with this compound?
The most common methods to determine the degree of labeling are:
-
UV-Vis Spectrophotometry: A quick and accessible method if the target molecule has a characteristic absorbance.
-
High-Performance Liquid Chromatography (HPLC): A technique that separates labeled from unlabeled molecules, allowing for quantification based on peak areas.[8][9][10]
-
Mass Spectrometry (MS): A highly sensitive and accurate method that measures the mass shift upon labeling.[10][11][12]
-
Colorimetric Assays: These can be used to qualitatively or semi-quantitatively detect the presence of the azide group.[13][14][15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling | Suboptimal pH for the reaction. The bromoacetamide reaction with thiols is pH-dependent.[7] | Ensure the reaction buffer is within the optimal pH range of 7.5-8.5 to facilitate the deprotonation of the cysteine thiol group.[7] |
| Insufficient molar excess of this compound. | Increase the molar ratio of the labeling reagent to the target molecule. A 10- to 20-fold molar excess is a common starting point.[7] | |
| Presence of interfering substances in the buffer. | Avoid buffers containing thiols (like DTT or β-mercaptoethanol) or primary amines (like Tris or glycine) that can react with the bromoacetamide group.[16] | |
| Inactive labeling reagent due to improper storage. | This compound is moisture-sensitive. Store it desiccated and protected from light. Prepare stock solutions fresh before use.[16] | |
| Protein Precipitation during Labeling | Over-labeling, leading to changes in protein solubility.[17] | Reduce the molar excess of the labeling reagent or decrease the reaction time.[7] |
| High concentration of organic solvent (e.g., DMSO) used to dissolve the reagent. | Keep the final concentration of the organic solvent in the reaction mixture below 10-20%.[7] | |
| Inconsistent DOL between Batches | Variation in reaction parameters. | Standardize all reaction conditions, including pH, temperature, reaction time, and reagent concentrations.[6] |
| Inaccurate determination of protein concentration. | Use a reliable method for protein quantification, such as a BCA assay, before starting the labeling reaction. | |
| Unexpected Results in Downstream Applications | Altered protein function due to labeling at a critical site. | If possible, perform a functional assay on the labeled protein. Consider using a different labeling strategy if the activity is compromised. |
| Quenching of a fluorescent signal if a fluorescent tag is added via the azide. | Over-labeling can cause dye-dye quenching.[17] Determine the optimal DOL for your specific application. |
Experimental Protocols
Protocol 1: Degree of Labeling (DOL) Assessment by UV-Vis Spectrophotometry
This method is suitable if your target molecule has a known molar extinction coefficient at a specific wavelength (e.g., 280 nm for proteins).
Materials:
-
Labeled protein sample
-
Unlabeled protein sample (for reference)
-
Appropriate buffer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purify the Labeled Protein: Remove excess, unreacted this compound by dialysis or gel filtration. This step is critical for accurate measurements.[5][6][18]
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280).
-
If your azide has been clicked to a dye with a known absorbance maximum (Amax), measure the absorbance at that wavelength as well.
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a contribution from both the protein and the attached label. A correction factor (CF) is needed. The CF is the ratio of the label's absorbance at 280 nm to its absorbance at its Amax.[5][18]
-
Protein Concentration (M) = [(A_280 - (A_max * CF))] / ε_protein
-
εprotein = molar extinction coefficient of the protein (in M-1cm-1).
-
-
-
Calculate Label Concentration:
-
Label Concentration (M) = A_max / ε_label
-
εlabel = molar extinction coefficient of the attached label at Amax (in M-1cm-1).
-
-
-
Calculate DOL:
-
DOL = [Label Concentration (M)] / [Protein Concentration (M)]
-
Quantitative Data Summary:
| Parameter | Symbol | Description |
| Absorbance at 280 nm | A280 | Absorbance of the labeled protein at 280 nm. |
| Absorbance at λmax of Label | Amax | Absorbance of the labeled protein at the label's maximum absorbance wavelength. |
| Molar Extinction Coefficient of Protein | εprotein | Molar absorptivity of the protein at 280 nm. |
| Molar Extinction Coefficient of Label | εlabel | Molar absorptivity of the label at its λmax. |
| Correction Factor | CF | A280 of the label / Amax of the label. |
Protocol 2: Labeling Efficiency Assessment by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on hydrophobicity. The addition of the this compound label will increase the hydrophobicity of the target molecule, leading to a longer retention time.[10]
Materials:
-
Labeled protein sample
-
Unlabeled protein sample (for control)
-
RP-HPLC system with a suitable column (e.g., C4 or C18 for proteins)
-
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
Procedure:
-
Sample Preparation: After the labeling reaction, quench any unreacted bromoacetamide with a thiol-containing reagent (e.g., L-cysteine). Remove excess reagents by buffer exchange.
-
HPLC Analysis:
-
Inject the unlabeled protein to determine its retention time.
-
Inject the labeled protein sample.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile) to elute the proteins.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unlabeled and labeled protein. The labeled protein will have a later retention time.
-
Integrate the area under each peak.
-
Labeling Efficiency (%) = (Area_labeled / (Area_labeled + Area_unlabeled)) * 100
-
Quantitative Data Summary:
| Species | Retention Time | Peak Area |
| Unlabeled Protein | Tunlabeled | Areaunlabeled |
| Labeled Protein | Tlabeled | Arealabeled |
Protocol 3: Degree of Labeling Assessment by Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the mass of the labeled and unlabeled molecules.[10]
Materials:
-
Labeled protein sample
-
Unlabeled protein sample (for control)
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
Procedure:
-
Sample Preparation: Desalt the protein samples to remove non-volatile salts that can interfere with ionization.
-
Mass Analysis:
-
Acquire the mass spectrum of the unlabeled protein to determine its molecular weight (MWunlabeled).
-
Acquire the mass spectrum of the labeled protein. You may see a distribution of peaks corresponding to unlabeled protein and protein with one, two, or more labels.
-
-
Data Analysis:
-
Calculate the mass of the this compound linker.
-
The mass of the labeled protein will be MWlabeled = MWunlabeled + (n * MWlinker), where 'n' is the number of attached linkers.
-
The average DOL can be calculated from the relative intensities of the different labeled species in the mass spectrum.
-
Quantitative Data Summary:
| Species | Observed Mass (Da) | Relative Intensity |
| Unlabeled Protein | MWunlabeled | I0 |
| Protein + 1 Label | MWunlabeled + MWlinker | I1 |
| Protein + 2 Labels | MWunlabeled + 2 * MWlinker | I2 |
| ... | ... | ... |
Visualizations
Caption: Experimental workflow for labeling and analysis.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azide | BroadPharm [broadpharm.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. microbenotes.com [microbenotes.com]
- 9. torontech.com [torontech.com]
- 10. benchchem.com [benchchem.com]
- 11. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Qualitative Azide Detection Tabs | ChemSee [chemsee.com]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Validation & Comparative
A Head-to-Head Comparison of Bromoacetamido-PEG2-Azide and Maleimide-PEG-Azide for Thiol Conjugation
For researchers, scientists, and drug development professionals, the selective modification of thiol groups on biomolecules is a cornerstone of creating targeted therapeutics, diagnostics, and research tools. Among the various chemical strategies available, thiol-reactive linkers are paramount. This guide provides an in-depth, objective comparison of two popular heterobifunctional linkers: Bromoacetamido-PEG2-Azide and Maleimide-PEG-Azide, focusing on their performance in thiol conjugation.
This comparison will delve into the reaction mechanisms, kinetics, stability of the resulting conjugates, and specificity of each linker. Accompanying this analysis are detailed experimental protocols and quantitative data to aid in the selection of the optimal reagent for your specific application.
At a Glance: Bromoacetamide vs. Maleimide (B117702) for Thiol Conjugation
| Feature | This compound | Maleimide-PEG-Azide |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH Range | 7.5 - 9.0[1] | 6.5 - 7.5[2][3][] |
| Reaction Rate | Slower | Faster (2-3 orders of magnitude faster at pH 6.5)[1][5] |
| Bond Stability | Highly stable, irreversible thioether bond[6][7] | Thioether bond can undergo retro-Michael reaction (reversibility)[6] |
| Specificity | High for thiols, but potential for reaction with other nucleophiles (e.g., amines, imidazoles) at higher pH[1][5] | Highly specific for thiols at pH 6.5-7.5[2][] |
| Side Reactions | Potential for off-target alkylation at higher pH. | Susceptible to hydrolysis of the maleimide ring at pH > 7.5, rendering it unreactive.[8] |
Delving Deeper: A Quantitative Look
While direct, side-by-side kinetic data for this compound and Maleimide-PEG-Azide is limited in the literature, we can infer their relative performance from studies on their core reactive groups.
| Parameter | Bromoacetamide Moiety | Maleimide Moiety |
| Second-Order Rate Constant (k₂) with Thiol | ~1-10 L·mol⁻¹·s⁻¹ (for a bromoacetyl-functionalized molecule with a thiol-containing peptide at pH 6.5)[9] | Can be significantly higher, with reactions often reaching completion in minutes.[10] For example, the reaction of N-ethylmaleimide with L-cysteine is complete in less than 2 minutes at neutral pH.[8] |
| Conjugation Efficiency | Generally high, but may require longer reaction times or higher concentrations. | Typically very high, with efficiencies of over 80% reported.[10] |
Note: Reaction rates are highly dependent on the specific thiol-containing molecule, buffer conditions, and temperature.
Reaction Mechanisms and Experimental Workflow
To visually conceptualize the conjugation process, the following diagrams illustrate the chemical reactions and a typical experimental workflow.
Caption: Reaction mechanisms for thiol conjugation.
Caption: General experimental workflow for thiol conjugation.
Experimental Protocols
Below are detailed protocols for performing thiol conjugation with both this compound and Maleimide-PEG-Azide. These protocols are intended as a starting point and may require optimization for specific biomolecules.
Protocol 1: Thiol Conjugation with this compound
Materials:
-
Thiol-containing protein or peptide
-
This compound
-
Reaction Buffer: Phosphate buffer (100 mM), pH 8.0, containing 5 mM EDTA
-
Quenching Solution: 1 M DTT or β-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography column)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare the Thiol-Containing Biomolecule:
-
Dissolve the thiol-containing protein or peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the bromoacetamide reagent.
-
-
Prepare the this compound Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the biomolecule solution.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, with gentle mixing. The reaction should be protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add an excess of the Quenching Solution to consume any unreacted bromoacetamide.
-
-
Purification:
-
Remove excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or HPLC.
-
Protocol 2: Thiol Conjugation with Maleimide-PEG-Azide
Materials:
-
Thiol-containing protein or peptide
-
Maleimide-PEG-Azide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, containing 5-10 mM EDTA[11]
-
Quenching Solution: Concentrated (0.5-1 M) cysteine or other thiol-containing compound[11]
-
Purification system (e.g., size-exclusion chromatography column)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare the Thiol-Containing Biomolecule:
-
Dissolve the thiol-containing protein or peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.[2]
-
If necessary, reduce disulfide bonds as described in Protocol 1.
-
-
Prepare the Maleimide-PEG-Azide Solution:
-
Immediately before use, prepare a stock solution of Maleimide-PEG-Azide in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Quench the Reaction (Optional):
-
Add an excess of the Quenching Solution to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis.[12]
-
-
Characterization:
-
Analyze the final product by MS or HPLC to confirm conjugation and determine the degree of labeling.[13]
-
Choosing the Right Linker for Your Application
The choice between this compound and Maleimide-PEG-Azide hinges on the specific requirements of your experiment.
Choose this compound when:
-
High stability of the final conjugate is critical: The irreversible thioether bond provides long-term stability, which is essential for in vivo applications or long-term storage.[6][7]
-
The biomolecule is stable at a slightly alkaline pH.
Choose Maleimide-PEG-Azide when:
-
Rapid reaction kinetics are desired: The fast reaction rate at neutral pH allows for shorter incubation times and can be advantageous when working with sensitive biomolecules.[1][5]
-
High specificity for thiols is paramount: The reaction is highly selective for thiols within the optimal pH range, minimizing off-target modifications.[2][]
-
The potential for reversibility is not a concern or is even desired for certain applications.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. biotium.com [biotium.com]
A Head-to-Head Comparison of Haloacetyl Linkers: Iodoacetamido vs. Bromoacetamido
In the landscape of bioconjugation and proteomics, the precise and stable modification of proteins is paramount. Haloacetyl linkers, particularly iodoacetamido and bromoacetamido derivatives, are widely utilized for their ability to form stable thioether bonds with cysteine residues. This guide provides an objective comparison of the performance of iodoacetamido and bromoacetamido linkers, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
Introduction to Haloacetyl Linkers
Haloacetyl linkers are bifunctional molecules containing a reactive haloacetyl group (e.g., iodoacetyl or bromoacetyl) and a functional group for conjugation to other molecules. Their primary application lies in the alkylation of sulfhydryl groups (-SH) on cysteine residues within proteins and peptides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic sulfur of a deprotonated cysteine (thiolate) attacks the electrophilic carbon of the haloacetyl group, displacing the halide and forming a stable thioether bond.[1][2] This covalent modification is crucial for various applications, including preventing disulfide bond formation in proteomics, labeling proteins with probes, and constructing antibody-drug conjugates (ADCs).[][]
Quantitative Performance Comparison
The reactivity of haloacetyl linkers is largely governed by the nature of the halogen, following the general trend of I > Br > Cl.[1] This indicates that iodoacetamido linkers are generally more reactive than their bromoacetamido counterparts. While precise, directly comparable kinetic data under identical conditions are not always available in the literature, the established principles of chemical reactivity and available experimental data provide a basis for comparison.
| Feature | Iodoacetamido Linker | Bromoacetamido Linker |
| Relative Reactivity | High | Comparable to iodoacetamido, but generally lower[1] |
| Second-Order Rate Constant | ~36 M⁻¹ min⁻¹ (with cysteine at pH 7)[1] | Data not readily available, but expected to be lower than iodoacetamido |
| Primary Target | Cysteine residues[1] | Cysteine residues[1] |
| Known Off-Target Residues | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1] | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1] |
| Bond Stability | Forms a highly stable and irreversible thioether bond[][][5] | Forms a highly stable and irreversible thioether bond[] |
| Common Applications | Proteomics, peptide mapping, inhibitor studies, antibody-drug conjugation[1][] | Proteomics, cross-linking studies, antibody-drug conjugation[1][] |
Detailed Comparison
Reactivity
Iodoacetamido linkers are well-recognized for their high reactivity towards the thiol group of cysteine.[1] The second-order rate constant for the reaction of iodoacetamide (B48618) with cysteine at pH 7 has been reported to be approximately 36 M⁻¹ min⁻¹ (which translates to 0.6 M⁻¹s⁻¹).[1][6] While a precise, directly comparable second-order rate constant for bromoacetamido linkers is not as readily available, studies describe its reactivity as "comparable" to that of iodoacetamide, though the general trend in halogen leaving group ability suggests it is less reactive.[1] The higher reactivity of iodoacetamido linkers can be advantageous for rapid and efficient conjugation, especially when working with low protein concentrations.
Specificity and Off-Target Reactions
The primary target for both iodoacetamido and bromoacetamido linkers is the sulfhydryl group of cysteine residues. However, neither is perfectly specific. Both can react with other nucleophilic amino acid residues, leading to off-target modifications. These side reactions are more prevalent at higher pH, increased reagent concentrations, and longer incubation times.[1][5] Known off-target residues for both linkers include methionine, lysine, histidine, aspartic acid, glutamic acid, tyrosine, and the N-terminus of peptides.[1] Careful optimization of reaction conditions, such as maintaining a pH between 7.0 and 8.5, is crucial to maximize cysteine specificity and minimize unwanted modifications.[5]
Stability of the Conjugate
A key advantage of haloacetyl linkers is the formation of a highly stable thioether bond.[][] This bond is considered irreversible under physiological conditions and is more stable than the adducts formed by other common cysteine-reactive chemistries, such as maleimides, which can undergo retro-Michael reactions.[5] The robust nature of the thioether linkage is particularly beneficial for applications requiring long-term stability, such as the development of antibody-drug conjugates where premature drug release can lead to off-target toxicity.[]
Experimental Protocols
General Protocol for Protein Labeling with Haloacetyl Linkers
This protocol provides a general guideline for labeling a protein with either an iodoacetamido or bromoacetamido linker. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5).
-
Iodoacetamido or bromoacetamido labeling reagent stock solution (e.g., 10-50 mM in DMSO or DMF).
-
Reducing agent (e.g., 5-10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
-
Quenching reagent (e.g., 2-mercaptoethanol (B42355) or excess DTT).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Reduction: If the target cysteine residues are involved in disulfide bonds, reduce the protein by adding the reducing agent to the protein solution. Incubate for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or dialysis. This step is critical as the reducing agent will compete with the protein's thiols for the haloacetyl linker.
-
Labeling Reaction: Add the haloacetyl linker stock solution to the reduced protein solution to a final concentration that provides a 5- to 20-fold molar excess over the protein. Incubate the reaction mixture in the dark for 2 hours at room temperature or overnight at 4°C.[7] Iodoacetamide is light-sensitive, so reactions should be protected from light.[1]
-
Quenching: Add a quenching reagent to a final concentration of 10-20 mM to consume any unreacted haloacetyl linker. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess unreacted linker and quenching reagent by dialysis or gel filtration chromatography.
-
Analysis: Confirm labeling and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.
Visualizations
Conclusion
Both iodoacetamido and bromoacetamido linkers are effective reagents for the alkylation of cysteine residues, forming highly stable thioether bonds. Iodoacetamido linkers are generally more reactive, which can be advantageous for achieving high labeling efficiencies. However, this increased reactivity may also lead to a higher propensity for off-target modifications if reaction conditions are not carefully controlled. The choice between an iodoacetamido and a bromoacetamido linker will depend on the specific requirements of the experiment, including the desired reaction kinetics, the sensitivity of the protein to off-target modifications, and the overall experimental goals. For both types of linkers, careful optimization of reaction pH, reagent concentration, and incubation time is essential to ensure specific and efficient conjugation.
References
Bromoacetamido-PEG2-Azide: A Superior Crosslinker for Robust and Soluble Bioconjugates
For researchers, scientists, and drug development professionals seeking to enhance the performance of their bioconjugates, Bromoacetamido-PEG2-Azide emerges as a superior crosslinking agent. Its unique heterobifunctional architecture, combining a stable thiol-reactive bromoacetamido group with a versatile azide (B81097) handle for "click" chemistry, all connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages over traditional crosslinkers.
This guide provides an objective comparison of this compound with other common crosslinkers, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications in areas such as antibody-drug conjugates (ADCs), proteomics, and targeted drug delivery.
Key Advantages at a Glance:
-
Enhanced Conjugate Stability: The bromoacetamido group forms a highly stable, irreversible thioether bond with cysteine residues, overcoming the limitations of maleimide-based linkers which are susceptible to retro-Michael addition and thiol exchange in biological media.
-
Improved Hydrophilicity and Solubility: The incorporated short PEG2 spacer significantly increases the water solubility of the crosslinker and the resulting bioconjugate, mitigating aggregation issues often encountered with hydrophobic molecules.
-
Controlled and Versatile Conjugation: The bromoacetamido group's reactivity is pH-dependent, allowing for more controlled conjugation compared to the faster but less selective maleimide (B117702) group. The terminal azide provides a bioorthogonal handle for subsequent modifications via highly efficient and specific click chemistry reactions.
Comparative Performance Data
The selection of a crosslinker is a critical step in the design of bioconjugates, directly impacting their stability, efficacy, and pharmacokinetic properties. The following tables summarize the quantitative advantages of the bromoacetamido moiety and PEGylation, the core components of this compound.
Table 1: Reactivity and Stability of Thiol-Reactive Groups
| Feature | Bromoacetamido | Maleimide | Key Advantage of Bromoacetamido |
| Reaction Product with Thiols | Stable Thioether Bond | Thiosuccinimide Adduct | The thioether bond formed by bromoacetamide is irreversible, whereas the adduct from N-ethylmaleimide can be unstable[1]. |
| pH Dependence of Reaction | More pronounced reactivity at slightly higher pH[1] | Faster reaction rates at neutral pH[1] | pH-dependent reactivity allows for more controlled and specific labeling strategies[1]. |
| Conjugate Stability in Plasma | High (Irreversible bond) | Variable (Susceptible to retro-Michael addition and thiol exchange) | Bromoacetamide forms more homogenous and stable reaction products[1]. Maleimide conjugates can show significant degradation and transfer to other proteins like albumin over time. |
| Kinetic Discrimination | Slower, more controllable reaction | Fast reaction kinetics | An important kinetic discrimination of 2-3 orders of magnitude in rate constants can be achieved between maleimide and bromoacetyl functions at pH 6.5[2][3]. |
Table 2: Impact of PEGylation on Bioconjugate Properties
| Property | Non-PEGylated Linker | PEGylated Linker (e.g., PEG2) | Advantage of PEGylation |
| Solubility | Often low, leading to aggregation | Significantly Increased | The hydrophilic PEG chain enhances the water solubility of hydrophobic molecules[]. |
| Pharmacokinetics | Shorter circulation half-life | Prolonged circulation half-life | The PEG chain forms a hydration shell, reducing renal clearance and non-specific uptake[5]. |
| Immunogenicity | Can elicit an immune response | Reduced | PEGylation can mask epitopes on the biomolecule, lowering the risk of an immune response. |
| Drug-to-Antibody Ratio (DAR) in ADCs | Limited by aggregation of hydrophobic drugs | Higher DAR achievable | Hydrophilic PEG linkers enable higher DAR by solubilizing hydrophobic payloads[5]. |
Experimental Protocols
To facilitate the use of this compound, detailed experimental protocols for a two-step conjugation process are provided below. The first step involves the reaction of the bromoacetamido group with free thiols on a protein. The second step utilizes the azide group for a subsequent click chemistry reaction.
Protocol 1: Thiol-Reactive Conjugation with this compound
Materials:
-
Protein with free cysteine residues (e.g., antibody, enzyme)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5
-
Quenching Solution: 1 M 2-Mercaptoethanol or N-acetyl-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent. Ensure the protein is in a suitable reaction buffer at a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Dissolve this compound in a water-miscible organic solvent such as DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a 100-fold molar excess of the quenching solution to the reaction mixture to consume any unreacted bromoacetamido groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent by SEC or dialysis. The purified azide-functionalized protein is now ready for the next step.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized protein from Protocol 1
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin, drug molecule)
-
Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
Reducing agent: Sodium Ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
-
Purification system (SEC or dialysis)
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO4 solution and the THPTA ligand solution.
-
Initiate Click Reaction: Add the catalyst premix to the protein-alkyne mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using SEC or dialysis to remove the catalyst, excess reagents, and byproducts.
Visualizing the Advantage: Workflows and Mechanisms
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the key chemical reactions.
References
A Comparative Guide to the Mass Spectrometry Validation of Protein Conjugation with Bromoacetamido-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bromoacetamido-PEG2-Azide for protein conjugation and its validation by mass spectrometry against alternative methods. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to assist researchers in selecting the optimal conjugation strategy for their specific needs.
Introduction to Protein Conjugation and Mass Spectrometry Validation
Protein conjugation is a fundamental technique in drug development, diagnostics, and proteomics research. It involves the covalent attachment of molecules, such as polyethylene (B3416737) glycol (PEG), fluorescent dyes, or cytotoxic drugs, to a protein of interest to enhance its therapeutic properties, facilitate its detection, or enable targeted delivery. The validation of these conjugates is critical to ensure homogeneity, determine the site of modification, and quantify the degree of conjugation. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of protein conjugates, providing precise information on molecular weight, conjugation stoichiometry, and modification sites.[1][2][3][4]
This compound is a heterobifunctional linker that allows for the covalent modification of proteins. The bromoacetamide group reacts with nucleophilic side chains of amino acids, primarily the thiol group of cysteine residues, while the azide (B81097) group provides a handle for subsequent "click chemistry" reactions. This guide focuses on the validation of protein conjugates formed using this specific linker and compares its performance with a common alternative, the maleimide-based linker.
Comparison of Bromoacetamide and Maleimide (B117702) Thiol-Reactive Chemistries
The choice of reactive chemistry is a critical first step in protein conjugation. Both bromoacetamide and maleimide groups are widely used for targeting cysteine residues due to the high nucleophilicity of the thiol side chain. However, they exhibit distinct reactivity profiles, stability, and potential for off-target reactions.[1][5][6]
Key Performance Parameters:
| Parameter | This compound | Maleimido-PEG-Azide (Alternative) | References |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | [1][7] |
| Reaction pH | Optimal at pH 8.0-9.0 | Optimal at pH 6.5-7.5 | [5][6] |
| Reaction Speed | Moderate | Fast | [1] |
| Bond Stability | Stable thioether bond | Thioether bond susceptible to retro-Michael addition (reversibility) | [1][6] |
| Specificity | High for thiols at optimal pH | High for thiols at optimal pH, but potential for reaction with amines at higher pH | [1][5] |
| Off-Target Reactions | Potential for reaction with histidine, lysine (B10760008), and N-terminus at higher pH | Can react with lysine at higher pH; susceptible to hydrolysis | [1][7][8] |
| Homogeneity of Product | Generally produces a more homogenous product | Potential for byproducts due to instability of the maleimide ring and the resulting conjugate | [1] |
Experimental Protocols
This section provides detailed protocols for protein conjugation with this compound and its subsequent validation by mass spectrometry.
Protocol 1: Protein Conjugation with this compound
This protocol outlines the steps for conjugating a protein containing accessible cysteine residues with this compound.
Materials:
-
Protein of interest (with at least one free cysteine) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in a suitable buffer and add a 10-fold molar excess of TCEP. Incubate at room temperature for 1 hour. Remove the excess TCEP using a desalting column, exchanging the buffer to the reaction buffer.
-
Linker Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the reduced protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle shaking. The optimal reaction time should be determined empirically.
-
Quenching: Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted bromoacetamide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or using a desalting column. The purified protein conjugate is now ready for mass spectrometry analysis.
Protocol 2: Mass Spectrometry Validation of Protein Conjugation
This protocol describes the analysis of the protein conjugate using both intact mass analysis and peptide mapping to confirm conjugation and identify the modification site.[9][10][11]
Part A: Intact Mass Analysis
This technique is used to determine the molecular weight of the intact protein conjugate, allowing for the confirmation of successful conjugation and the determination of the number of attached linkers.[3][10]
Materials:
-
Purified protein conjugate
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C4 or C8 column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile (B52724)
Procedure:
-
Sample Preparation: Dilute the purified protein conjugate to a final concentration of 0.1-1 mg/mL in mobile phase A.
-
LC-MS Analysis: Inject 1-5 µg of the sample onto the LC-MS system. Elute the protein using a gradient of mobile phase B (e.g., 5-95% over 30 minutes).
-
Data Acquisition: Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 500-4000).
-
Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein conjugate. Compare the mass of the conjugate to the mass of the unconjugated protein to confirm the mass shift corresponding to the addition of the this compound linker.
Part B: Peptide Mapping
This bottom-up approach is used to identify the specific amino acid residue(s) that have been modified.[11][12][13][14][15]
Materials:
-
Purified protein conjugate
-
Denaturation buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
-
Reversed-phase C18 column
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the protein conjugate in the denaturation buffer. Reduce the disulfide bonds with DTT (10 mM) for 1 hour at 37°C. Alkylate the free cysteines with iodoacetamide (B48618) (55 mM) for 1 hour in the dark at room temperature.
-
Digestion: Dilute the sample at least 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration. Add trypsin at a 1:20 (w/w) ratio of protease to protein and incubate overnight at 37°C.
-
LC-MS/MS Analysis: Acidify the peptide mixture with formic acid and inject it onto the LC-MS/MS system. Separate the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Data Acquisition: Acquire data in data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
-
Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra. Search for the expected mass modification on cysteine residues corresponding to the this compound linker. Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for protein conjugation and mass spectrometry validation.
Caption: Workflow for protein conjugation with this compound.
Caption: Workflow for mass spectrometry validation of the protein conjugate.
Conclusion
The validation of protein conjugates by mass spectrometry is a critical step in ensuring the quality and consistency of biotherapeutics and research tools. This compound offers a reliable method for the thiol-selective modification of proteins, yielding stable conjugates. While maleimide-based linkers react faster at neutral pH, the resulting bond is less stable, which can be a significant drawback for certain applications. The choice between these two chemistries should be guided by the specific requirements of the experiment, including the desired stability of the final conjugate and the pH sensitivity of the protein. The detailed protocols and workflows provided in this guide offer a robust framework for the successful conjugation and comprehensive mass spectrometric characterization of proteins modified with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. sciex.com [sciex.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchwith.stevens.edu [researchwith.stevens.edu]
- 9. enovatia.com [enovatia.com]
- 10. An Introduction of Intact Mass Analysis - Protein Characterization by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 12. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CuAAC and SPAAC for Bromoacetamido-PEG2-Azide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selective formation of stable covalent bonds is a cornerstone of modern chemical biology and drug development. Among the most powerful tools for this purpose are the azide-alkyne cycloaddition reactions, broadly categorized as "click chemistry." This guide provides a detailed comparative analysis of two of the most prominent click chemistry variants—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)—with a specific focus on their application to the heterobifunctional linker, Bromoacetamido-PEG2-Azide. This linker is particularly valuable as it incorporates a thiol-reactive bromoacetamide group for initial conjugation to proteins or other biomolecules, and a terminal azide (B81097) for subsequent "click" modification.
The choice between CuAAC and SPAAC for conjugating this compound is a critical decision that hinges on a trade-off between reaction kinetics, biocompatibility, and the specific requirements of the experimental system. While CuAAC generally offers faster reaction rates, the cytotoxicity of the copper catalyst can be a significant drawback, particularly in live-cell or in vivo applications.[1][2][3] In contrast, SPAAC is a copper-free alternative that relies on the high ring strain of cyclooctynes to drive the reaction, making it highly biocompatible.[3][4]
Quantitative Performance Comparison
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[5] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide.[5] |
| Typical Alkyne Partner | Terminal alkynes (e.g., propargyl group) | Strained cyclooctynes (e.g., Dibenzocyclooctyne - DBCO, Bicyclononyne - BCN) |
| Second-Order Rate Constant (k₂) | Generally very fast (typically 1-100 M⁻¹s⁻¹).[5] | Slower than CuAAC; highly dependent on the cyclooctyne and azide structure. DBCO derivatives generally have higher rate constants (~0.1 - 2.0 M⁻¹s⁻¹) than BCN derivatives.[6] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. The use of copper-chelating ligands can mitigate toxicity.[1][2] | Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[4][7] |
| Reaction Conditions | Typically requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA, TBTA).[8][9] | Proceeds under physiological conditions (aqueous buffers, ambient temperature) without the need for a catalyst.[7][10] |
| Yield | Generally high to quantitative yields can be achieved.[4] | High yields are achievable, often with longer reaction times or higher concentrations compared to CuAAC.[7] |
| Side Reactions | Potential for oxidative damage to biomolecules due to reactive oxygen species generated by the copper catalyst.[11] The bromoacetamide moiety is generally stable, but prolonged exposure to the reaction conditions should be monitored. | Strained alkynes can exhibit some off-target reactivity, for instance with thiols.[11] The bromoacetamide group is expected to be stable under SPAAC conditions.[12] |
| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available.[5] | Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize.[5] |
Reaction Mechanisms and Workflows
The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne. In CuAAC, the copper(I) catalyst coordinates to the terminal alkyne, lowering the activation energy for the cycloaddition with the azide. In SPAAC, the activation energy is overcome by the inherent ring strain of the cyclooctyne.
A general experimental workflow for utilizing this compound in a two-step conjugation process is outlined below.
Detailed Experimental Protocols
The following are generalized protocols that can serve as a starting point for the CuAAC and SPAAC reactions with this compound. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized biomolecule (prepared using this compound) with a terminal alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Terminal alkyne-containing molecule.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water).
-
Copper(I)-stabilizing ligand stock solution (e.g., 50 mM THPTA in water).
-
Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared).
-
Degassing equipment (e.g., nitrogen or argon gas).
Procedure:
-
In a reaction vessel, combine the azide-functionalized biomolecule and the terminal alkyne-containing molecule. A 2- to 10-fold molar excess of the alkyne is typically used.
-
Add the copper(I)-stabilizing ligand to the reaction mixture. A final concentration of 5 molar equivalents relative to the copper is recommended.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Initiate the reaction by adding the CuSO₄ stock solution, followed immediately by the freshly prepared sodium ascorbate stock solution. Typical final concentrations are 50-250 µM CuSO₄ and 2.5-5 mM sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, the product can be purified using standard methods such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO
This protocol describes the copper-free conjugation of an azide-functionalized biomolecule with a DBCO-containing molecule.
Materials:
-
Azide-functionalized biomolecule in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).
-
DBCO-containing molecule.
-
DMSO or DMF for dissolving the DBCO reagent (if necessary).
Procedure:
-
Prepare a stock solution of the DBCO-containing molecule in DMSO or DMF.
-
In a reaction vessel, combine the azide-functionalized biomolecule and the DBCO-containing molecule. A 1.5- to 5-fold molar excess of the DBCO reagent is often used.[13]
-
If a stock solution in an organic solvent was used, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturation of biomolecules.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours.[13] Reaction times are dependent on the specific reactants and their concentrations.
-
The reaction progress can be monitored by an appropriate analytical technique.
-
After the reaction is complete, purify the conjugate using standard methods to remove any unreacted starting materials.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN
This protocol outlines the copper-free conjugation of an azide-functionalized biomolecule with a BCN-containing molecule.
Materials:
-
Azide-functionalized biomolecule in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).
-
BCN-containing molecule.
-
DMSO or DMF for dissolving the BCN reagent (if necessary).
Procedure:
-
Prepare a stock solution of the BCN-containing molecule in DMSO or DMF.
-
In a reaction vessel, combine the azide-functionalized biomolecule and the BCN-containing molecule. A 2- to 4-fold molar excess of the BCN reagent is a common starting point.[10]
-
If an organic solvent was used for the stock solution, keep the final concentration in the reaction mixture below 5-10%.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[10]
-
Monitor the reaction progress using a suitable analytical method.
-
Upon completion, purify the final conjugate to remove excess reagents.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for the modification of this compound conjugates is highly application-dependent.
-
CuAAC is the method of choice for applications where reaction speed is critical and the potential for copper-induced toxicity is not a concern, such as in the synthesis of antibody-drug conjugates ex vivo or in materials science applications. Its fast kinetics and the use of relatively inexpensive reagents make it a highly efficient ligation strategy.
-
SPAAC is the superior choice for in vivo and live-cell labeling studies where biocompatibility is paramount. The absence of a cytotoxic copper catalyst ensures that cellular processes are not perturbed.[4] While generally slower than CuAAC, the reaction rates of modern strained alkynes like DBCO are often sufficient for many biological applications. The PEG linker on the this compound may also help to enhance the reaction kinetics in SPAAC.[14]
For researchers utilizing this compound, it is crucial to first conjugate the bromoacetamide moiety to a thiol-containing biomolecule under conditions that preserve the integrity of the azide group. The subsequent click reaction can then be chosen based on the considerations outlined in this guide. Careful optimization of the reaction conditions for each specific system will ensure the highest efficiency and yield for the desired bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. axispharm.com [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability of Bromoacetamido-PEG2-Azide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing their efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of the stability of conjugates formed using Bromoacetamido-PEG2-Azide, placing it in context with other common bioconjugation chemistries. The information presented is supported by a summary of available experimental data and detailed protocols for stability assessment.
Executive Summary
This compound is a heterobifunctional linker designed for the conjugation of biomolecules. It features a bromoacetamide group for reaction with thiol-containing residues like cysteine, a hydrophilic PEG2 spacer to enhance solubility, and an azide (B81097) group for subsequent "click" chemistry reactions. The primary determinant of the stability of its conjugates is the thioether bond formed between the bromoacetamide group and a thiol. This guide will demonstrate that the thioether linkage is significantly more stable than the thiosuccinimide ether bond formed by the widely used maleimide-based linkers, particularly under physiological conditions. We will also explore other alternative conjugation chemistries and provide protocols for evaluating conjugate stability.
Comparative Stability of Cysteine-Reactive Chemistries
The choice of conjugation chemistry is paramount to the in vivo stability of a bioconjugate. The most common methods for cysteine-specific conjugation involve haloacetamides (like bromoacetamide) and maleimides. The stability of the resulting linkage directly impacts the therapeutic window and potential off-target toxicity of biotherapeutics such as antibody-drug conjugates (ADCs).
The thioether bond formed from the reaction of a bromoacetamide with a cysteine thiol is known to be highly stable and essentially irreversible under physiological conditions.[1] In contrast, the thiosuccinimide linkage from a maleimide-thiol reaction is susceptible to a retro-Michael reaction, leading to deconjugation and potential transfer of the payload to other thiol-containing molecules like albumin in the plasma.[2]
While specific half-life data for this compound conjugates in various conditions is not extensively published, the inherent stability of the thioether bond is a well-established chemical principle. The PEG and azide components of the linker are also generally considered to be stable under physiological conditions.[3][4] The azide group is largely inert in biological systems, awaiting a specific reaction partner for click chemistry.[5]
Data Presentation
The following table summarizes the stability characteristics of bromoacetamide-based conjugates in comparison to other common thiol-reactive chemistries.
| Linker Chemistry | Linkage Type | Stability in Human Plasma | Key Considerations |
| Bromoacetamide | Thioether | High (Generally Stable) | Forms a stable carbon-sulfur bond. Less susceptible to exchange reactions with endogenous thiols compared to maleimides.[1] |
| Maleimide (B117702) (Traditional) | Thiosuccinimide ether | Variable (Prone to retro-Michael reaction) | Can undergo deconjugation and thiol exchange with molecules like albumin. Stability can be enhanced by hydrolysis of the succinimide (B58015) ring.[2] |
| Next-Generation Maleimides | Thiosuccinimide ether (hydrolyzed) | Moderate to High | Designed to promote rapid hydrolysis of the succinimide ring to a more stable maleamic acid form, reducing the potential for retro-Michael reaction.[6][7] |
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond. Good selectivity for thiols. Generally has a slower reaction rate than maleimides.[7][8][9] |
| Pyridyl Disulfide | Disulfide | Low (Reversible) | Allows for cleavable conjugation, which can be advantageous for drug delivery applications where release of the payload is desired in a reducing environment. |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess the stability of bioconjugates.
Protocol 1: Assessment of Conjugate Stability in Human Plasma by LC-MS
Objective: To quantify the amount of intact bioconjugate remaining after incubation in human plasma over time.
Materials:
-
Bioconjugate of interest
-
Human plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Preparation: Pre-warm human plasma to 37°C. Prepare a stock solution of the bioconjugate in PBS.
-
Incubation: Spike the pre-warmed plasma with the bioconjugate stock solution to a final concentration of 10 µM. Gently mix and incubate at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Sample Quenching and Protein Precipitation: Immediately mix the aliquot with 3 volumes of ice-cold ACN containing 0.1% FA to precipitate plasma proteins and quench any further degradation.
-
Centrifugation: Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC-MS Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS. Use a suitable C18 column and a gradient of water with 0.1% FA (Solvent A) and ACN with 0.1% FA (Solvent B). Monitor the ion corresponding to the intact bioconjugate.
-
Data Analysis: Quantify the peak area of the intact bioconjugate at each time point. Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of remaining conjugate. Calculate the half-life (t½) by fitting the data to a one-phase decay model.
Protocol 2: Evaluation of pH Stability
Objective: To determine the stability of the bioconjugate at different pH values.
Materials:
-
Bioconjugate of interest
-
A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8, and glycine-NaOH buffer for pH 9-10)
-
LC-MS system
Procedure:
-
Incubation: Prepare solutions of the bioconjugate at a fixed concentration in each of the different pH buffers. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points, take aliquots from each buffer solution.
-
LC-MS Analysis: Analyze the aliquots directly by LC-MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of remaining conjugate against time for each pH value to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing conjugate stability in human plasma.
Caption: Stability comparison of Bromoacetamide vs. Maleimide conjugates.
Conclusion
The stability of the linker is a critical attribute of a bioconjugate that dictates its performance in vivo. This compound offers a robust conjugation strategy primarily due to the formation of a highly stable thioether bond with cysteine residues. This linkage is significantly more stable than the thiosuccinimide ether bond formed by traditional maleimide linkers, which are prone to degradation through retro-Michael reaction and thiol exchange in the physiological environment. While next-generation maleimides and other chemistries like vinyl sulfones offer improved stability over traditional maleimides, the inherent stability of the thioether bond makes bromoacetamide-based linkers a compelling choice for applications requiring long-term conjugate stability. The provided experimental protocols offer a framework for researchers to quantitatively assess and compare the stability of their own bioconjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Thiol-Reactive PEG-Azide Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable linkage of molecules to proteins is paramount. This guide provides a comprehensive comparison of Bromoacetamido-PEG2-Azide and its common alternatives, focusing on their application in thiol-specific bioconjugation. We delve into their performance, supported by experimental data, to empower you in selecting the most suitable bioconjugation method for your application.
The strategic modification of biomolecules through the sulfhydryl group of cysteine residues is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and precisely engineered biomaterials. This compound is a heterobifunctional linker that facilitates this by possessing a thiol-reactive bromoacetamide group and a bioorthogonal azide (B81097) handle for "click" chemistry.[1][2] However, a range of alternatives exists, each with distinct reactivity profiles and forming conjugates of varying stability. This guide will focus on the most prominent alternatives and provide a data-driven comparison to inform your selection.
Executive Summary
This compound offers a highly stable thioether linkage, making it an excellent choice for applications requiring long-term conjugate stability in biological media.[3] Its primary alternative, Maleimide-PEG-Azide, provides faster reaction kinetics at neutral pH but suffers from potential reversibility of the linkage, which can be a significant drawback in vivo.[4][5] The choice between these linkers often represents a trade-off between reaction speed and conjugate stability.
Performance Comparison of Thiol-Reactive Linkers
The following tables summarize the key performance metrics of Bromoacetamido-PEG-Azide and its main alternative, Maleimide-PEG-Azide, based on available experimental data.
Table 1: Thiol-Reactivity and Reaction Conditions
| Feature | Bromoacetamido-PEG-Azide | Maleimide-PEG-Azide | Key Considerations |
| Reactive Group | Bromoacetamide | Maleimide (B117702) | Bromoacetamide reacts via nucleophilic substitution; Maleimide reacts via Michael addition.[6][7] |
| Optimal pH | 8.0 - 9.0[8][9] | 6.5 - 7.5[4][5] | The differential reactivity allows for sequential conjugation strategies.[8] |
| Reaction Speed | Slower | Faster (approx. 1000x more reactive to thiols than amines at pH 7)[4][5] | Maleimide reactions can often be completed in 1-4 hours at room temperature.[4] |
| Chemoselectivity | High for thiols, but can react with other nucleophiles (e.g., amines) at higher pH.[8] | Highly specific for thiols at pH 6.5-7.5. Reactivity with amines increases above pH 7.5.[4][5] | Careful pH control is crucial for selective labeling. |
Table 2: Conjugate Stability
| Linker Chemistry | Linkage Formed | Stability in Plasma | Key Stability Features |
| Bromoacetamide | Thioether | High | The carbon-sulfur bond is generally considered irreversible under physiological conditions, offering high stability.[3][] |
| Maleimide | Thiosuccinimide ether | Variable (prone to retro-Michael reaction) | The linkage can be reversible, leading to deconjugation and exchange with other thiols like albumin.[3][5] Stability can be increased by hydrolysis of the succinimide (B58015) ring.[11] |
Reaction Mechanisms and Experimental Workflows
The choice of linker dictates the reaction pathway and the stability of the final conjugate. The following diagrams illustrate the reaction mechanisms and a general experimental workflow for protein conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Azido-PEG-Maleimide | AxisPharm [axispharm.com]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Spacers in Bifunctional Linkers: A Comparative Guide to Optimizing Efficacy
For researchers, scientists, and drug development professionals, the rational design of bifunctional linkers is a cornerstone of creating effective targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The length of the polyethylene (B3416737) glycol (PEG) spacer within these linkers is not a trivial consideration; it is a critical determinant of a molecule's solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of the performance of bifunctional linkers with varying PEG spacer lengths, supported by experimental data, detailed protocols, and visualizations to inform the design of next-generation bioconjugates.
The inclusion of a PEG spacer in a bifunctional linker can profoundly influence the overall properties of the resulting conjugate.[1][2] Shorter PEG linkers may contribute to a more compact and stable conjugate, while longer PEG chains can enhance solubility, reduce aggregation, and improve in vivo half-life by creating a hydrophilic shield around the molecule.[2][3] However, the optimal PEG spacer length is a delicate balance, as excessively long linkers can sometimes lead to decreased potency due to steric hindrance or reduced binding affinity.[2] Therefore, empirical evaluation is crucial for each specific application.
Data Presentation: Quantitative Comparison of PEG Spacer Lengths
To facilitate a clear comparison, the following tables summarize quantitative data from various studies on the impact of PEG spacer length on the performance of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
The length of the PEG spacer in ADCs has a significant impact on their pharmacokinetic properties and in vitro cytotoxicity.
Table 1: Effect of PEG Spacer Length on ADC Clearance and Cytotoxicity
| PEG Spacer Length | Clearance Rate (mL/kg/day) | In Vitro Cytotoxicity (IC50, ng/mL) | Reference |
| No PEG | ~15 | 1.5 | [1] |
| PEG2 | ~10 | 1.4 | [1] |
| PEG4 | ~7 | 1.6 | [1] |
| PEG8 | ~5 | 1.8 | [1][4] |
| PEG12 | ~5 | 2.1 | [1][5] |
| PEG24 | ~5 | 2.5 | [1][6] |
Data synthesized from studies on auristatin-based ADCs.
As illustrated in Table 1, increasing the PEG spacer length from PEG2 to PEG8 significantly decreases the clearance rate of ADCs, thereby prolonging their circulation time.[1] This effect tends to plateau with longer PEG chains like PEG12 and PEG24.[1] Conversely, a slight increase in the IC50 value is observed with longer PEG spacers, suggesting a potential minor trade-off between improved pharmacokinetics and in vitro potency.[1]
Proteolysis Targeting Chimeras (PROTACs)
For PROTACs, the linker length is critical for inducing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent protein degradation.
Table 2: Impact of PEG Spacer Length on PROTAC Efficacy
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | < 12 | No degradation | - | [7][8] |
| TBK1 | 21 | 3 | 96 | [8] |
| TBK1 | 29 | 292 | 76 | [8] |
| ERα | 9 | >10,000 | ~50 | [9] |
| ERα | 16 | ~1,000 | ~95 | [9] |
| ERα | 21 | >10,000 | ~60 | [9] |
DC50: concentration for 50% degradation; Dmax: maximum degradation.
The data for PROTACs targeting TBK1 and ERα clearly demonstrates that an optimal linker length is crucial for achieving potent protein degradation.[7][8][9] For TBK1, a 21-atom linker was found to be highly effective, while linkers shorter than 12 atoms were inactive.[8] Similarly, for ERα, a 16-atom linker resulted in the most potent degradation.[9] These findings underscore the necessity of fine-tuning the PEG spacer length for each specific PROTAC system.
Mandatory Visualization
Visualizing the complex biological processes and experimental workflows is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. books.rsc.org [books.rsc.org]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Thiol-Reactive Functional Groups for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The specific and efficient covalent modification of sulfhydryl groups on proteins and peptides is a cornerstone of modern bioconjugation.[1] This technique is pivotal in developing antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[1] Thiol-reactive functional groups selectively target the sulfhydryl side chains of cysteine residues, which are often limited in number and accessibility, allowing for site-specific modifications.[2][3]
This guide provides an objective, data-driven comparison of the most common thiol-reactive functional groups, including maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones. We will delve into their reaction mechanisms, kinetics, stability, and specificity to help researchers select the optimal reagent for their application.
Reaction Mechanisms of Common Thiol-Reactive Groups
The primary thiol-reactive chemistries rely on two main reaction types: Michael addition and nucleophilic substitution. Each functional group leverages a distinct mechanism, which dictates its reactivity profile and the stability of the final conjugate.
-
Maleimides react with thiols via a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide (B117702) ring.[4][5] This reaction is rapid and highly specific for thiols at a neutral pH.[6][7]
-
Haloacetyls (e.g., iodoacetamides, bromoacetamides) react through an SN2 nucleophilic substitution. The thiol attacks the carbon atom bearing the halogen, displacing it to form a stable thioether bond.[5][8]
-
Pyridyl Disulfides engage in a thiol-disulfide exchange reaction. The thiol on the target biomolecule attacks the disulfide bond, leading to the formation of a new, mixed disulfide and the release of a pyridine-2-thione chromophore, which can be monitored spectrophotometrically.[9][10]
-
Vinyl Sulfones also react via a Michael addition mechanism, similar to maleimides, forming a stable and irreversible thioether linkage.[1][11]
Performance Comparison of Thiol-Reactive Groups
The choice of a thiol-reactive group depends critically on the experimental requirements, including reaction speed, specificity, and the desired stability of the final bioconjugate. While maleimides offer rapid kinetics, the stability of the resulting bond can be a concern for in vivo applications.[1] Alternatives like haloacetyls and vinyl sulfones form more permanent linkages but may react more slowly.[1][5]
| Feature | Maleimide | Haloacetyl (Iodo/Bromo) | Pyridyl Disulfide | Vinyl Sulfone |
| Reaction Type | Michael Addition[5] | Nucleophilic Substitution[5] | Thiol-Disulfide Exchange[9] | Michael Addition[11] |
| Optimal pH | 6.5 - 7.5[5] | 7.5 - 8.5[5] | 4.0 - 7.0[10] | 8.0 - 9.0 |
| Reaction Speed | Very Fast (minutes)[5][6] | Moderate (slower than maleimides)[1][5] | Fast[9] | Slow (hours)[1] |
| Bond Formed | Thioether[5] | Thioether[5] | Disulfide[1] | Thioether[11] |
| Bond Stability | Reversible (susceptible to retro-Michael reaction and thiol exchange)[1][12][13] | Highly Stable & Irreversible[1][5] | Reversible (cleavable by reducing agents like DTT, GSH)[1][9] | Highly Stable & Irreversible[1][11] |
| Specificity | Highly thiol-selective at pH 6.5-7.5[7] | Can react with other nucleophiles (e.g., histidine, methionine) at higher pH[1][5] | Highly specific for thiols[9] | Good selectivity for thiols[1][11] |
| Common Side Reactions | Hydrolysis of maleimide ring before conjugation; Thiazine rearrangement with N-terminal cysteines.[4][7] | Reaction with other nucleophilic amino acid residues.[5] | None, but the product is intentionally reversible in reducing environments. | Slower reaction rates can lead to incomplete conjugation. |
In-Depth Analysis: Stability of Maleimide Conjugates
A significant drawback of traditional maleimide chemistry is the instability of the resulting thiosuccinimide linkage, which can undergo a retro-Michael reaction.[12][13] This reversal leads to the dissociation of the conjugate, particularly in the presence of other thiols like glutathione (B108866) in vivo.[12][14] This can cause premature drug release and off-target toxicity in ADCs.[15]
Two primary pathways contribute to this instability:
-
Retro-Michael Reaction: The thioether bond can break, releasing the original thiol and maleimide. The maleimide can then react with other circulating thiols, such as albumin.[12]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can be hydrolyzed to form a succinamic acid thioether.[1] This ring-opened product is significantly more stable and resistant to the retro-Michael reaction.[1]
To address these stability issues, "next-generation maleimides" (NGMs), such as dibromomaleimides (DBMs) and diiodomaleimides, have been developed.[2][16][17] These reagents are designed to re-bridge disulfide bonds, forming a stable, hydrolyzed linkage after conjugation, thereby preventing the reverse reaction and enhancing in vivo stability.[17][18][19]
Experimental Protocols
Detailed and reproducible protocols are crucial for comparing the performance of different thiol-reactive reagents. Below are generalized workflows for key characterization experiments.
General Workflow for Comparing Thiol-Reactive Probes
The systematic evaluation of thiol-reactive probes involves a multi-step process, from initial protein preparation to biophysical analysis of the final conjugate. This workflow ensures that comparisons of reactivity, stability, and functional impact are made under consistent conditions.
Protocol 1: General Protein Labeling
This protocol provides a general method for labeling a protein with a thiol-reactive probe. It should be optimized for each specific protein and probe combination.[20]
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5).[20] The buffer should be free of any thiol-containing reagents.
-
If targeting cysteines involved in disulfide bonds, reduce the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature. Remove the reducing agent immediately before labeling using a desalting column.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the thiol-reactive probe (e.g., maleimide, iodoacetamide) in an anhydrous organic solvent such as DMSO or DMF.[20]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the probe stock solution to the protein solution while gently vortexing.[20] The final concentration of organic solvent should typically be below 10% (v/v) to avoid protein denaturation.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a low-molecular-weight thiol like L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM to consume any unreacted probe.[20]
-
Remove unreacted probe and quenching reagent by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with the desired final storage buffer.[20]
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the maximum absorbance wavelength of the attached probe.[20]
-
Protocol 2: Assessing Conjugate Stability via Thiol Exchange
This assay evaluates the stability of the formed covalent bond by challenging the conjugate with a high concentration of a competing thiol.
-
Sample Preparation:
-
Prepare the purified bioconjugate (from Protocol 1) at a concentration of 1 mg/mL in PBS, pH 7.4.
-
Prepare a stock solution of a competing thiol, such as L-cysteine or glutathione (GSH), at 100 mM in the same buffer.
-
-
Incubation:
-
Add the competing thiol to the bioconjugate solution to a final concentration of 1-5 mM.
-
Incubate the mixture at 37°C.
-
As a control, incubate an identical sample of the bioconjugate without the competing thiol.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of the reaction mixture.
-
Immediately analyze the sample using a suitable method to separate the intact conjugate from the dissociated components. High-Performance Liquid Chromatography (HPLC) or LC-MS are ideal.
-
-
Data Analysis:
-
Quantify the peak area of the intact bioconjugate at each time point.
-
Plot the percentage of remaining intact conjugate against time to determine the stability profile and calculate the half-life of the linkage under the challenge conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 14. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 19. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bromoacetamido-PEG2-Azide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Bromoacetamido-PEG2-Azide is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this heterobifunctional linker, which contains both a reactive bromoacetamido group and a terminal azide (B81097). Adherence to these protocols is essential to mitigate risks associated with its chemical properties.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial due to the compound's potential for causing skin and eye irritation.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses or splash goggles[3] |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood to avoid breathing dust or vapors[1][2] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste. It is imperative to avoid mixing this waste with incompatible materials to prevent hazardous reactions.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in the disposal process. Due to its dual functional nature (azide and halogenated compound), this compound waste must be collected separately.
-
Action: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and solutions, in a dedicated and clearly labeled waste container.
-
Rationale: Azides can form explosive compounds with heavy metals like lead and copper, which may be present in plumbing.[4][5] Halogenated compounds require specific disposal methods. Segregation prevents dangerous reactions and ensures proper final disposal.
Step 2: Container Selection and Labeling
The choice of waste container is crucial to prevent accidental leaks and reactions.
-
Action: Use a non-metallic, sealable container, such as one made of high-density polyethylene (B3416737) (HDPE).[4] The container must be clearly labeled as "Hazardous Waste: this compound" and should also indicate the presence of "Azide" and "Halogenated Compound."
-
Rationale: Non-metallic containers prevent the formation of explosive metal azides.[4] Clear labeling ensures that all personnel are aware of the contents and associated hazards.
Step 3: On-site Neutralization of Dilute Azide Solutions (Optional and Expert-Supervised)
For dilute aqueous solutions (≤5%) of this compound, chemical neutralization of the azide group can be performed by trained personnel in a controlled environment. This procedure should only be carried out if permitted by your institution's Environmental Health & Safety (EHS) office and with their direct oversight.
-
Experimental Protocol for Azide Deactivation:
-
Work in a chemical fume hood.
-
Prepare a 20% aqueous solution of sodium nitrite (B80452).
-
While stirring the dilute azide waste solution, slowly add the sodium nitrite solution. A general rule is to use 1.5g of sodium nitrite for every 1g of sodium azide.[3]
-
After the addition is complete, continue stirring for at least one hour.
-
Test for the presence of residual azide using a spot test with ferric chloride. A red color indicates the presence of hydrazoic acid, meaning the reaction is incomplete.[3]
-
Once the deactivation is complete, the solution must be neutralized to a pH between 6 and 9 with a dilute sodium hydroxide (B78521) solution before being disposed of as halogenated waste.[3]
-
Step 4: Storage of Waste
Proper storage of the collected waste is essential to maintain a safe laboratory environment pending final disposal.
-
Action: Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and heavy metals.[1][6] The storage area should be designated for hazardous waste.
-
Rationale: Storing away from incompatible materials prevents accidental hazardous reactions.[4]
Step 5: Final Disposal
The final disposal of the hazardous waste must be conducted through the institution's approved channels.
-
Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Rationale: Professional disposal ensures that the waste is handled and treated in accordance with all local, state, and federal regulations.[1]
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Summary of Chemical Incompatibilities
To prevent hazardous reactions, avoid contact between this compound waste and the following materials:
| Incompatible Material | Potential Hazard |
| Heavy Metals (Lead, Copper, Silver, etc.) | Formation of highly shock-sensitive and explosive metal azides[4] |
| Acids | Generation of highly toxic and explosive hydrazoic acid (HN₃)[4] |
| Halogenated Solvents (e.g., Dichloromethane) | Can react with the azide to form explosive organic azides[4] |
| Strong Oxidizing Agents | Violent reactions |
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling Bromoacetamido-PEG2-Azide
Essential Safety and Handling Guide for Bromoacetamido-PEG2-Azide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risks and ensure safe operational conduct in a laboratory setting. This compound presents a combination of hazards associated with both organic azides and bromoacetamides, necessitating stringent safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant and a potentially energetic compound. One Safety Data Sheet (SDS) indicates that it causes skin and eye irritation and may cause respiratory irritation[1]. Organic azides, as a class, can be sensitive to heat, light, friction, and pressure, with the potential for violent decomposition[2]. The bromoacetamide group is a reactive alkylating agent[3]. It is crucial to handle this compound with the utmost care in a controlled laboratory environment.
A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are required at all times. A full-face shield must be worn over the goggles when handling the solid or during reactions with a risk of splashing[4][5][6][7]. |
| Hand Protection | Double Nitrile Gloves | Double-gloving with nitrile gloves provides a robust barrier against skin contact. For handling azides of high toxicity, silver shield gloves under nitrile are recommended[4][5]. Gloves should be inspected before use and changed immediately upon contamination[3]. |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, a chemical-resistant apron should be worn over the lab coat[5][6]. |
| Respiratory Protection | Chemical Fume Hood | All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[3][5]. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required[5][8]. |
| Foot Protection | Closed-Toe Shoes | Fully enclosed, chemical-resistant shoes are mandatory to protect against spills[5][8]. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a designated area, such as a certified chemical fume hood, to minimize exposure.
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound[9]. Note any conflicting information between different suppliers and always adopt the more cautious approach.
-
Personnel Training: Ensure all personnel handling the substance are trained on its hazards, proper handling, and emergency procedures[4][9].
-
Designated Area: Designate a specific area within the laboratory for handling this compound. The work area, typically a chemical fume hood, should be clean and uncluttered[7][8].
-
Assemble Equipment: Prepare all necessary equipment and reagents before introducing the compound into the handling area. Use non-metal utensils (e.g., plastic or ceramic spatulas) to handle the solid, as metal spatulas can form shock-sensitive metal azides[2][5].
Handling:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the powder, do so within the fume hood or a ventilated balance enclosure to minimize dust generation[8][9].
-
Experimental Use: Keep all containers tightly sealed when not in use[3]. Avoid heating the compound unless a thorough safety review has been conducted, as organic azides can be thermally unstable[5]. Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as these can form extremely unstable di- and tri-azidomethane[2][10].
Disposal Plan: Step-by-Step Procedure
All waste containing this compound must be treated as hazardous waste. Never dispose of azides down the drain, as this can lead to the formation of highly explosive metal azides in the plumbing[4][11][12].
| Step | Procedure | Rationale |
| 1. Waste Collection | Collect all this compound waste, including empty containers and contaminated materials (e.g., gloves, wipes), in a dedicated, properly labeled, and sealed hazardous waste container[2][9][12]. | To prevent accidental mixing with incompatible waste streams and ensure proper identification for disposal. |
| 2. Labeling | The waste container label must clearly state "Azide Waste" and list the chemical contents[2][7]. | Clear labeling is essential for safe storage and handling by waste disposal personnel. |
| 3. Segregation | Store the azide (B81097) waste container separately from acidic wastes and heavy metal wastes[2][12]. | Mixing azides with acids can produce highly toxic and explosive hydrazoic acid. Contact with heavy metals can form shock-sensitive and explosive metal azides[2][7][11]. |
| 4. Deactivation (if applicable) | For dilute solutions, a chemical deactivation procedure to convert the organic azide to a more stable derivative (like an amine) may be necessary before disposal. This should only be performed by trained personnel in a controlled environment[2][5]. A common method involves the use of a reducing agent[7]. | To reduce the explosive hazard of the azide functional group before final disposal. |
| 5. Final Disposal | Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or an approved and licensed waste disposal company[4][7][9]. | To ensure compliance with all local, state, and federal regulations for hazardous waste disposal. |
Emergency Procedures
Spill Response:
-
Small Spill (in a fume hood): Alert others in the immediate area. Use an inert absorbent material to clean up the spill and place it in the designated hazardous waste container. Decontaminate the area.
-
Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately and alert others. Prevent entry to the contaminated area and contact your institution's emergency response team[5].
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention[1][3][5].
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Seek immediate medical attention[1][3].
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1][3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. benchchem.com [benchchem.com]
- 6. utoledo.edu [utoledo.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
